3'-Chloroacetophenone oxime
Description
BenchChem offers high-quality 3'-Chloroacetophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloroacetophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNYMGXSZQBOU-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling and Solvent Interactions of 3'-Chloroacetophenone Oxime: A Technical Guide for Drug Development
Executive Summary
Understanding the solubility profile of intermediate compounds is a critical bottleneck in pharmaceutical synthesis and formulation. 3'-Chloroacetophenone oxime (also known as 1-(3-chlorophenyl)ethanone oxime) is a highly versatile intermediate utilized in the synthesis of oxime ethers, biologically active polymers, and various pharmacological agents.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic principles governing the solubility of 3'-chloroacetophenone oxime in organic solvents, provide a mechanistic rationale for its solvent interactions, and establish a self-validating experimental protocol for quantifying these parameters.
Physicochemical Landscape and Causality of Solvation
To predict and manipulate the solubility of 3'-chloroacetophenone oxime, one must first deconstruct its molecular architecture. The compound exhibits a melting point of 87°–89°C 1, indicating a moderately strong crystal lattice driven by intermolecular hydrogen bonding.
Its solubility in any given organic solvent is an energetic competition between the solute-solute lattice energy and the solute-solvent solvation energy. This is dictated by two primary structural features:
-
The Oxime Moiety (C=N-OH): Acts as both a hydrogen bond donor and acceptor. In the solid state, oximes frequently self-associate into dimers. Solvents that can act as strong hydrogen bond acceptors will readily disrupt these dimers, driving dissolution.
-
The Chlorophenyl Ring: Imparts significant lipophilicity to the molecule. Solvents with low dielectric constants and high polarizability will engage in favorable van der Waals interactions with this hydrophobic core.
Solvent interactions driving the solubility of 3'-chloroacetophenone oxime.
Thermodynamic Solubility Profile in Organic Solvents
Based on structural extrapolation and established synthetic protocols, the thermodynamic solubility of 3'-chloroacetophenone oxime varies drastically across the dielectric continuum. The table below summarizes its solubility behavior in key organic solvents, providing the mechanistic rationale for each.
| Organic Solvent | Dielectric Constant (ε) | Solubility Category | Estimated Range (mg/mL) | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 | Strong H-bond acceptor; rapidly disrupts intermolecular oxime dimers. Frequently used in aqueous mixtures for synthetic modifications 2. |
| Chloroform (CHCl₃) | 4.8 | Freely Soluble | 50 - 100 | High affinity for the lipophilic chlorophenyl ring; low polarity perfectly matches the solute's hydrophobic core 3. |
| Ethyl Acetate (EtOAc) | 6.0 | Freely Soluble | 50 - 100 | Favorable dipole-dipole interactions; acts as a moderate H-bond acceptor for the oxime hydroxyl group 3. |
| Ethanol (EtOH) | 24.5 | Soluble | 30 - 50 | Protic solvent; engages in H-bonding but competes with oxime self-association. Often used as a primary solvent in synthesis 1. |
| Ligroin / Hexane | ~2.0 | Sparingly Soluble | < 10 | Non-polar; insufficient solvation energy to break the oxime crystal lattice at 25°C. Highly effective as an anti-solvent for recrystallization [[1]](). |
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
To generate reliable data for formulation or process chemistry, kinetic dissolution methods are insufficient. The following protocol utilizes a Shake-Flask method coupled with HPLC-UV, designed specifically as a self-validating system to ensure absolute thermodynamic equilibrium.
Step 1: Preparation of Saturated Suspensions
-
Action: Weigh 200 mg of 3'-chloroacetophenone oxime into 2.0 mL amber glass HPLC vials. Add 1.0 mL of the target organic solvent (e.g., EtOAc, CHCl₃).
-
Causality: The addition of an excess solid mass guarantees that the chemical potential of the solute in the solid phase remains equal to that in the solution phase. Without a visible solid pellet, the system is not at thermodynamic equilibrium. Amber glass is utilized to prevent potential UV-induced photo-isomerization (E/Z interconversion) of the oxime double bond.
Step 2: Isothermal Equilibration
-
Action: Seal the vials with PTFE-lined septa. Place them in a thermoshaker set strictly to 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours.
-
Causality: Solubility is a highly temperature-dependent thermodynamic parameter ( ΔG=ΔH−TΔS ). Even minor thermal fluctuations can induce supersaturation cycles, skewing data. A 48-hour agitation period ensures the complete transition from kinetic dissolution to absolute thermodynamic equilibrium.
Step 3: Self-Validating Equilibrium Check
-
Action: Extract 50 µL aliquots at t=24 hours and t=48 hours.
-
Causality: A self-validating system must mathematically prove it has reached steady-state. If the concentration difference between the 24h and 48h time points is less than 2%, thermodynamic equilibrium is confirmed. If the delta exceeds 2%, agitation must continue.
Step 4: Phase Separation via Microfiltration
-
Action: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
-
Causality: Centrifugation prevents subsequent filter clogging. PTFE is selected for its broad chemical inertness; unlike Nylon or PES, it will not leach extractables into aggressive solvents like CHCl₃ or DMSO, nor will it adsorb the lipophilic oxime. The 0.22 µm pore size ensures no colloidal micro-particulates pass through to artificially inflate the solubility measurement.
Step 5: HPLC-UV Quantification
-
Action: Dilute the filtrate 1:100 in the mobile phase. Inject 10 µL into an HPLC system equipped with a C18 column and a UV detector set to the experimentally determined λmax (typically ~254 nm). Quantify against a 5-point calibration curve ( R2>0.999 ).
-
Causality: Dilution prevents column overloading and detector saturation. HPLC-UV is chosen over simple gravimetric analysis because it provides specific quantification—separating the target oxime from any trace degradation products or unreacted ketone precursors, thereby ensuring absolute data integrity.
Thermodynamic solubility workflow for oxime derivatives.
Strategic Implications for Drug Development
The solubility profile of 3'-chloroacetophenone oxime dictates its handling in downstream pharmaceutical processing. Its high solubility in polar aprotic solvents (DMSO) makes it ideal for SN2 alkylation reactions to form oxime ethers. Conversely, its poor solubility in non-polar aliphatic hydrocarbons (Ligroin/Hexane) provides a highly efficient pathway for product recovery and purification via anti-solvent crystallization. Understanding these thermodynamic boundaries allows process chemists to optimize yields, reduce solvent waste, and ensure the polymorphic purity of the final active pharmaceutical ingredient (API).
References
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[2] Title: CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound Source: Google Patents URL:
-
[1] Title: US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds Source: Google Patents URL:
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- 3. biomall.in [biomall.in]
thermodynamic stability of meta-chloroacetophenone oxime
An In-depth Technical Guide to the Thermodynamic Stability of meta-Chloroacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxime derivatives are of significant interest in medicinal chemistry and materials science, where their stability is a critical parameter for efficacy and safety. This technical guide provides a comprehensive framework for evaluating the . We delve into the intrinsic factors governing stability, including the nuanced interplay of electronic and steric effects introduced by the meta-chloro substituent. This document outlines both experimental and computational methodologies for a robust stability assessment, from synthesis and isomer characterization to detailed thermal analysis and theoretical energy calculations. The protocols and insights presented herein are designed to equip researchers with the necessary tools to thoroughly characterize this and similar molecular entities.
Introduction: The Significance of Oxime Stability
Oximes, organic compounds characterized by the RR'C=N-OH functional group, are versatile intermediates in organic synthesis and are found in numerous bioactive molecules.[1][2] Their application in drug development is widespread, leveraging their role as stable linkages in bioconjugation and as precursors for various heterocyclic compounds.[3][4] The thermodynamic stability of an oxime is not absolute; it is intrinsically governed by the molecular architecture—specifically the electronic properties and steric demands of the substituents attached to the carbon and nitrogen atoms of the C=N bond.[5] Compared to analogous imines and hydrazones, oximes generally exhibit superior hydrolytic stability, a feature attributed to the electronegativity of the oxygen atom.[5][6]
The subject of this guide, meta-chloroacetophenone oxime, presents a compelling case study. As a derivative of acetophenone, it is expected to possess greater stability than aldehyde-derived oximes.[3] The introduction of a chloro-substituent on the phenyl ring at the meta position introduces specific electronic and steric effects that modulate the stability of the molecule and its geometric isomers. Understanding these effects is paramount for predicting the compound's behavior in various chemical and biological environments.
Structural Considerations: E/Z Isomerism in meta-Chloroacetophenone Oxime
A critical aspect of oxime chemistry is the potential for geometric isomerism around the C=N double bond. For meta-chloroacetophenone oxime, this manifests as two distinct stereoisomers: the E (entgegen) and Z (zusammen) isomers. In this context, the Z-isomer has the hydroxyl group and the phenyl ring cis (on the same side) to each other, while the E-isomer has them in a trans (on opposite sides) configuration.
The relative population and stability of these isomers are not trivial. Theoretical calculations and experimental observations on similar acetophenone oximes often suggest that the E-isomer is the more thermodynamically stable and, therefore, the predominant form.[7] This preference can be attributed to minimizing steric repulsion. However, factors like intramolecular hydrogen bonding or specific solvent interactions can sometimes favor the Z-isomer.[8] A thorough stability analysis must therefore consider both isomers.
The following diagram illustrates the equilibrium between the E and Z isomers.
Caption: E/Z Isomerization of meta-chloroacetophenone oxime.
Synthesis and Isomer Characterization
The synthesis of acetophenone oximes is typically achieved through the condensation reaction of the corresponding acetophenone with hydroxylamine.[1][9] This reaction often yields a mixture of E and Z isomers, with the ratio depending on the reaction conditions and the electronic and steric nature of the substituents on the acetophenone.[1][10]
Protocol 1: Synthesis of meta-Chloroacetophenone Oxime
-
Dissolution: Dissolve meta-chloroacetophenone in a suitable solvent such as ethanol.
-
Hydroxylamine Solution Preparation: In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium acetate.[1][11] The base is crucial for liberating the free hydroxylamine nucleophile.
-
Reaction: Add the hydroxylamine solution to the acetophenone solution.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete conversion. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization of the oxime product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the purified oxime.[11]
The resulting product will likely be a mixture of isomers. Separation can be achieved through techniques that exploit differences in their physical properties, such as fractional crystallization or column chromatography.[11]
Spectroscopic Characterization of E/Z Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between E and Z oxime isomers.[12]
-
¹H NMR: The chemical shift of protons on the carbon alpha to the oxime will differ due to the anisotropic effect of the C=N bond and through-space interactions with the hydroxyl group.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the ipso-carbon of the phenyl ring and the methyl carbon, will be distinct for each isomer.[13]
Experimental Determination of Thermodynamic Stability
The thermodynamic stability of a compound is related to its potential energy; more stable compounds possess lower potential energy.[14] This can be experimentally probed by measuring the energy released or absorbed during controlled decomposition. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this endeavor.[15][16]
The diagram below outlines the comprehensive workflow for this assessment.
Caption: Workflow for Thermodynamic Stability Assessment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.[17][18]
Protocol 2: DSC Analysis
-
Sample Preparation: Accurately weigh 3-9 mg of the purified E or Z isomer of meta-chloroacetophenone oxime into a pressure-resistant crucible (e.g., gold-plated stainless steel).[19]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Methodology: Heat the sample under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant rate, typically 5-10 °C/min.[19][20] The temperature program should extend beyond the expected decomposition, for instance, from ambient to 350°C.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
-
Endothermic Peaks: Indicate melting, providing the melting point (Tₘ) and enthalpy of fusion (ΔHfus).
-
Exothermic Peaks: Indicate decomposition. The onset temperature of the exotherm is a critical indicator of thermal stability. The area under the peak corresponds to the enthalpy of decomposition (ΔHdecomp).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns, thermal stability, and the presence of volatile components.[16][21]
Protocol 3: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified oxime isomer into a ceramic or platinum TGA pan.[20]
-
Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.
-
Methodology: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[20][21] The mass of the sample is continuously monitored.
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss is a key parameter for thermal stability.[21] The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of mass loss.
Data Interpretation
By comparing the DSC and TGA data for the E and Z isomers, their relative thermodynamic stabilities can be determined. The isomer with a higher onset temperature of decomposition is considered more thermally stable.
| Parameter | Description | Significance for Stability |
| Tₘ (Melting Point) | Temperature at which the solid-to-liquid phase transition occurs. | Provides information on crystal lattice energy. |
| Tₒₙₛₑₜ (Decomposition) | Temperature at which decomposition begins (from DSC exotherm or TGA mass loss). | A primary indicator of thermal stability; a higher Tₒₙₛₑₜ signifies greater stability. |
| ΔHdecomp (Enthalpy) | The amount of heat released during decomposition. | Quantifies the energy of the decomposition event. |
Computational Analysis of Isomer Stability
Alongside experimental methods, computational chemistry provides powerful insights into the intrinsic stability of molecules.[8] Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the ground-state energies of the E and Z isomers of meta-chloroacetophenone oxime.
Methodology:
-
Structure Optimization: The 3D structures of both the E and Z isomers are computationally built and their geometries are optimized to find the lowest energy conformation.
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures.
-
Stability Comparison: The calculated total energies (or Gibbs free energies) of the two isomers are compared. The isomer with the lower energy is predicted to be the more thermodynamically stable.[8]
The presence of the meta-chloro substituent influences stability through two primary mechanisms:
-
Inductive Effect: The electronegative chlorine atom withdraws electron density from the phenyl ring, which can affect the electron density at the C=N bond.[5]
-
Steric Effect: The size of the chlorine atom can influence the preferred conformation of the phenyl ring relative to the oxime group, potentially creating steric hindrance that destabilizes one isomer over the other.
The interplay of these effects determines the ultimate stability.
Caption: Factors Influencing Oxime Stability.
Computational studies have shown that for some oximes, the energy barrier for E/Z interconversion can be very high (around 200 kJ/mol), making them configurationally stable at room temperature.[8]
Conclusion
The is a multifaceted property governed by its isomeric form and the electronic and steric influence of its substituents. A comprehensive evaluation requires a synergistic approach, combining chemical synthesis, isomer separation, and characterization with rigorous experimental and computational analysis. By employing thermal analysis techniques such as DSC and TGA, researchers can obtain quantitative data on decomposition temperatures and energetics. These experimental findings, when rationalized through the lens of computational chemistry, provide a complete and robust understanding of the molecule's stability profile. This guide provides the foundational protocols and theoretical framework necessary for drug development professionals and scientists to confidently assess the thermodynamic stability of this, and structurally related, oximes.
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- Le Saux, M., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. PMC - NIH.
- Benchchem. Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime.
- Benchchem. Spectroscopic Profile of Cyclopentanone Oxime: An Isomeric Analysis.
- Panteleev, M.D., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.
- Benchchem. An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime.
- Bawa, M. and Sawalem, M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group.
- Gulevich, A.V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. ACS Publications.
- Gorrod, J.W. and Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica.
- ResearchGate. TGA spectra of the pristine oximes (dashed lines) and oximes blended with 2-ethylhexylamine (solid lines).
- PubChem. Chloroacetophenone oxime.
- Le Saux, M., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing.
- Varfolomeev, M.A., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
- Unaleroglu, C., et al. (2016). Quantum Chemical Studies of the Substituent Effect on the Reaction of Carbonyl Oxime with Amine. The Journal of Physical Chemistry A.
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- Glidewell, C., et al. (1995). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. Journal of the Chemical Society, Perkin Transactions 2.
- Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1 H- 19 F and 13 C. MDPI.
- College of Engineering and Applied Science. experimental thermodynamics volume vii.
- NPL. Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
- Low, J.N., et al. (2013). Structural Chemistry of Oximes. ACS Publications.
- RePEc. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.
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- Benchchem. Overcoming E/Z isomerization issues in Beckmann rearrangement.
- ResearchGate. Reactivity of oximes for diverse methodologies and synthetic applications.
- Canadian Science Publishing. Conformational analysis of ketoximes by the application of carbon-13 nuclear magnetic resonance spectroscopy.
- Reddit. [Spoiler] AAMC FL3 C/P #9.
- Wikipedia. Chloroacetophenone oxime.
- R Discovery. Conformational potential energy curves of acetophenone and α-substituted acetophenones.
- Journal of the American Chemical Society. Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule.
- ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- Chemistry LibreTexts. Ch 2 :Thermodynamics and Stability.
- RSC Publishing. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur.
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- Avantor. 4'-Chloroacetophenone oxime ≥95% for synthesis.
- RSC Publishing. Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand.
- KU Leuven. Thermogravimetric analysis — Functional Oxides Coating Center.
- PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- MDPI. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.
- Bawa, M. and Sawalem, M. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Journal of Pharmaceutical and Applied Chemistry.
- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
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Resolving Chemical Identity: An In-Depth Technical Guide to 3'-Chloroacetophenone Oxime and CAS 25017-08-7
Executive Summary & Nomenclature Resolution
In drug development and synthetic chemistry, precise chemical informatics is the bedrock of reproducible research. A common database collision occurs when querying "3'-Chloroacetophenone oxime CAS number 25017-08-7". This query inadvertently merges two structurally and functionally distinct chemical entities[1][2].
As a Senior Application Scientist, I must first resolve this discrepancy to ensure scientific integrity:
-
Entity A: 3'-Chloroacetophenone oxime is officially registered under CAS 24280-07-7 [2][3].
-
Entity B: CAS 25017-08-7 exclusively identifies 4'-Chlorovalerophenone (also known systematically as 1-(4-chlorophenyl)pentan-1-one)[1].
This whitepaper deconstructs both compounds, providing validated physicochemical data, mechanistic synthesis pathways, and self-validating experimental protocols to ensure absolute clarity for researchers and procurement specialists.
Quantitative Physicochemical Profiling
Understanding the baseline properties of these compounds is critical for determining their behavior in downstream applications, such as Beckmann rearrangements for oximes or active pharmaceutical ingredient (API) precursor synthesis for valerophenones[4].
| Property | 3'-Chloroacetophenone Oxime | 4'-Chlorovalerophenone |
| CAS Number | 24280-07-7[2] | 25017-08-7[1] |
| Molecular Formula | C8H8ClNO[2] | C11H13ClO |
| Molar Mass | 169.61 g/mol [4] | 196.67 g/mol |
| Physical State | Solid (Crystalline) | Light yellow transparent liquid |
| Melting Point | 87–89 °C[5] | 29–33 °C |
| Boiling Point | N/A (Decomposes) | 156 °C at 14 mmHg |
| Hazard Classification | Irritant (Skin/Eyes) | H302, H315, H319, H335[1] |
3'-Chloroacetophenone Oxime (CAS 24280-07-7): Synthesis and Mechanisms
Oximes are highly versatile intermediates. The synthesis of 3'-chloroacetophenone oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of 3'-chloroacetophenone[6].
Mechanistic pathway for the oximation of 3'-chloroacetophenone.
Self-Validating Experimental Protocol: Oximation Workflow To ensure high yield and purity, the following protocol integrates causality-driven steps[5][6]:
-
Dissolution: Dissolve 1.0 eq of 3'-chloroacetophenone in absolute ethanol.
-
Causality: Ethanol ensures complete solvation of the hydrophobic ketone while remaining miscible with the aqueous reagents added later[6].
-
-
Base Addition: Prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).
-
Causality: NaOH neutralizes the hydrochloride salt, liberating the highly nucleophilic free hydroxylamine base required for the attack on the carbonyl carbon[6].
-
-
Nucleophilic Addition: Add the aqueous mixture to the ethanolic ketone solution dropwise. Reflux gently at 80 °C for 2 hours.
-
Causality: Elevated temperature overcomes the activation energy barrier for the formation of the tetrahedral hemiaminal intermediate.
-
-
Acidification & Precipitation: Cool the mixture and adjust the pH to 3–5 using dilute HCl.
-
Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting ketone spot provides a self-validating endpoint.
4'-Chlorovalerophenone (CAS 25017-08-7): Synthesis and Mechanisms
4'-Chlorovalerophenone is a critical building block synthesized via electrophilic aromatic substitution, specifically Friedel-Crafts acylation[7].
Friedel-Crafts acylation mechanism yielding 4'-chlorovalerophenone.
Self-Validating Experimental Protocol: Friedel-Crafts Acylation
-
Lewis Acid Activation: Suspend anhydrous Aluminum Chloride (AlCl3, 1.2 eq) in dry dichloromethane (DCM) under an inert argon atmosphere. Slowly add valeryl chloride (1.0 eq) at 0 °C.
-
Causality: AlCl3 acts as a strong Lewis acid, complexing with the carbonyl oxygen of valeryl chloride to generate the highly reactive, electrophilic acylium ion[7].
-
-
Electrophilic Attack: Introduce chlorobenzene (1.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Causality: Chlorobenzene acts as the nucleophile. While the chloro group is ortho/para directing, the significant steric hindrance of the bulky acylium ion heavily favors substitution at the para position, yielding 4'-chlorovalerophenone[7].
-
-
Quenching: Carefully pour the reaction mixture over crushed ice and 1M HCl.
-
Causality: The acidic aqueous quench hydrolyzes the aluminum complex, liberating the free ketone product and preventing the formation of insoluble aluminum hydroxide emulsions.
-
-
Validation: Perform GC-MS on the organic layer. A molecular ion peak at m/z 196 confirms the presence of 4'-chlorovalerophenone, serving as an absolute analytical validation of the product[1].
References
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ChemBK. "25017-08-7 - Physico-chemical Properties". Available at: [Link]
-
PubChem, National Institutes of Health. "4'-Chlorovalerophenone | C11H13ClO | CID 90686". Available at: [Link]
- Google Patents. "US4124227A - Oxime ethers of Michler's hydrol, method of producing same".
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An In-Depth Technical Guide to the pKa and Acidity of 3'-Chloroacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The determination and comprehension of a molecule's acidity, quantified by its pKa value, are fundamental in the fields of chemical research and pharmaceutical development. This guide provides a comprehensive technical overview of the pKa and acidity of 3'-Chloroacetophenone oxime. We will delve into the theoretical underpinnings of its acidity, focusing on the electronic effects of the chloro-substituent. Furthermore, this document outlines detailed, field-proven experimental protocols for the accurate determination of its pKa, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for scientists engaged in research and development where the physicochemical properties of oxime-containing compounds are of paramount importance.
Introduction: The Significance of pKa in a Molecular Context
3'-Chloroacetophenone oxime is an organic compound featuring an oxime functional group attached to a chloro-substituted aromatic ring. The acidity of the oxime proton is a critical parameter that influences the molecule's overall physicochemical properties, including its solubility, lipophilicity, and reactivity. In the context of drug development, the pKa value is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as it dictates the extent of ionization at physiological pH. A thorough understanding of the pKa of 3'-Chloroacetophenone oxime is therefore essential for its application in medicinal chemistry and materials science.
The structure of 3'-Chloroacetophenone oxime is presented below:
Figure 1: Chemical structure of 3'-Chloroacetophenone oxime.
Theoretical Framework: Understanding the Acidity of 3'-Chloroacetophenone Oxime
The acidity of an oxime is determined by the stability of its conjugate base, the oximide anion, which is formed upon deprotonation of the hydroxyl group. The presence of substituents on the aromatic ring can significantly influence the pKa value through inductive and resonance effects.
The Role of the Chloro-Substituent
The chlorine atom at the meta-position (3'-position) of the acetophenone ring plays a crucial role in modulating the acidity of the oxime proton. Its influence can be understood through the following electronic effects:
-
Inductive Effect (-I): Chlorine is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect helps to stabilize the negative charge on the oxygen atom of the oximide anion, thereby increasing the acidity of the oxime and lowering its pKa value compared to the unsubstituted acetophenone oxime.
-
Resonance Effect (+R): While chlorine has lone pairs of electrons that can be delocalized into the aromatic ring (a +R effect), this effect is generally weaker than its inductive effect, especially from the meta position. From the meta position, the resonance effect does not directly delocalize the negative charge of the oximide.
The net result of these electronic effects is an increase in the acidity of 3'-Chloroacetophenone oxime relative to the parent acetophenone oxime.
Estimation of pKa using the Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[1] It can be used to estimate the pKa of a substituted compound based on the pKa of the parent compound and the substituent constant (σ).
The equation is as follows:
pKa(substituted) = pKa(unsubstituted) - ρσ
Where:
-
pKa(substituted) is the pKa of the substituted compound (3'-Chloroacetophenone oxime).
-
pKa(unsubstituted) is the pKa of the parent compound (acetophenone oxime).
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which is specific to the substituent and its position on the ring.
A predicted pKa value for the unsubstituted acetophenone oxime is approximately 11.43.[2][3][4] The Hammett σ constant for a meta-chloro substituent is +0.37. The ρ value for the ionization of phenols in water at 25°C is approximately 2.2, which can be used as an approximation for oximes due to the similarity in the deprotonation of a hydroxyl group attached to an aromatic system.
Using these values, we can estimate the pKa of 3'-Chloroacetophenone oxime:
pKa ≈ 11.43 - (2.2 * 0.37) pKa ≈ 11.43 - 0.814 pKa ≈ 10.62
This calculation suggests that the 3'-chloro substituent significantly increases the acidity of the acetophenone oxime.
Experimental Determination of pKa
For precise and reliable pKa values, experimental determination is essential. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.[5][6]
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Prepare a standard solution of 3'-Chloroacetophenone oxime (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system such as a methanol-water or ethanol-water mixture may be required.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Procedure:
-
Pipette a known volume of the 3'-Chloroacetophenone oxime solution into a beaker.
-
If necessary, add a co-solvent to ensure solubility throughout the titration.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring at a constant rate.
-
Record the initial pH of the solution.
-
Add the standardized base solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be performed with smaller sample quantities.[7][8]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with a range of known pH values that bracket the estimated pKa of 3'-Chloroacetophenone oxime.
-
Prepare a concentrated stock solution of 3'-Chloroacetophenone oxime in a suitable solvent (e.g., methanol or ethanol).
-
-
Spectral Acquisition:
-
Determine the UV-Vis absorbance spectrum of the fully protonated (acidic) form of the oxime by adding a small aliquot of the stock solution to a buffer of low pH (e.g., pH 2).
-
Determine the UV-Vis absorbance spectrum of the fully deprotonated (basic) form by adding a small aliquot of the stock solution to a buffer of high pH (e.g., pH 12).
-
From these spectra, identify the wavelength(s) where the absorbance difference between the acidic and basic forms is maximal.
-
-
Titration Procedure:
-
Prepare a series of solutions by adding a constant, small aliquot of the 3'-Chloroacetophenone oxime stock solution to each of the prepared buffer solutions.
-
Measure the absorbance of each solution at the predetermined wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance values against the corresponding pH values. This should generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.
-
Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation:
pKa = pH + log((A - A_b) / (A_a - A))
Where:
-
A is the absorbance of the solution at a given pH.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
A_b is the absorbance of the fully deprotonated (basic) form.
-
-
Data Summary and Interpretation
| Compound | Predicted pKa | Method of Determination |
| Acetophenone oxime | ~11.43 | Prediction[2][3][4] |
| 3'-Chloroacetophenone oxime | ~10.62 | Hammett Equation Estimation |
The estimated pKa of ~10.62 for 3'-Chloroacetophenone oxime indicates that it is a weak acid. At physiological pH (~7.4), the compound will exist predominantly in its neutral, protonated form. This has significant implications for its biological activity and pharmacokinetic properties, as the neutral form is generally more membrane-permeable.
Conclusion
This technical guide has provided a comprehensive overview of the pKa and acidity of 3'-Chloroacetophenone oxime. The theoretical basis for its acidity, influenced by the electron-withdrawing nature of the meta-chloro substituent, has been discussed, and an estimated pKa value has been calculated using the Hammett equation. Furthermore, detailed, step-by-step protocols for the experimental determination of the pKa using both potentiometric and spectrophotometric titration have been presented. The accurate determination of this fundamental physicochemical parameter is crucial for the effective application of 3'-Chloroacetophenone oxime in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
-
Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones - R Discovery. (1973, May 1). Retrieved March 7, 2026, from [Link]
-
Acetophenone oxime | C8H9NO | CID 5464950 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. (2002, May 1). Retrieved March 7, 2026, from [Link]
-
Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for - IRIS. (n.d.). Retrieved March 7, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved March 7, 2026, from [Link]
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CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]
-
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. (n.d.). Retrieved March 7, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved March 7, 2026, from [Link]
-
Substituent Effects & Hammett Equation | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (n.d.). Retrieved March 7, 2026, from [Link]
-
Acetophenone, 3'-chloro- - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
-
Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf - TSI Journals. (2011, October 28). Retrieved March 7, 2026, from [Link]
-
Chloroacetophenone oxime. (n.d.). Retrieved March 7, 2026, from [Link]
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Engineering 3'-Chloroacetophenone Oxime Derivatives: Synthesis, Functionalization, and Pharmacological Profiling
Executive Summary
The >C=N-O-R moiety is a highly versatile pharmacophore in modern medicinal chemistry and agrochemical development[1]. Within this class, 3'-chloroacetophenone oxime and its derivatives (ethers and esters) represent a privileged scaffold. The introduction of a meta-chloro substituent on the acetophenone ring significantly alters the molecule's electronic landscape and lipophilicity, enhancing target binding and membrane permeation. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structural functionalization, and biological activities of 3'-chloroacetophenone oxime derivatives, designed for researchers and drug development professionals.
Structural Rationale and Structure-Activity Relationship (SAR)
The core structure of 3'-chloroacetophenone oxime serves as a critical intermediate. The pharmacological efficacy of its downstream derivatives is governed by three primary structural features:
-
The 3'-Chloro Substituent: Halogenation at the meta position increases the overall lipophilicity (LogP) of the molecule. This is an essential modification for penetrating the lipid bilayers of fungal, bacterial, and cancer cell membranes. Furthermore, the electron-withdrawing nature of the chlorine atom stabilizes the intermediate oximate anion during synthesis and increases the electrophilicity of the aromatic system, which can enhance binding affinity to target enzymes via halogen bonding.
-
Ether vs. Ester Linkages: Oxime ethers are generally more hydrolytically stable than oxime esters[1]. This stability makes ethers highly suitable for systemic pharmacological applications (e.g., oral anticancer or antidepressant drugs)[2]. Conversely, oxime esters can act as prodrugs that are readily hydrolyzed by fungal or bacterial esterases, making them highly effective as topical antifungals or agricultural biocides[3].
-
Stereochemistry (E/Z Isomerism): Acetophenone oximes predominantly form the thermodynamically stable E-isomer (typically in an 8:1 ratio over the Z-isomer)[3],[4]. The E-isomer minimizes steric repulsion between the bulky meta-chlorophenyl ring and the hydroxyl group, presenting an extended conformation that allows the lipophilic aryl ring and the functionalized oxygen substituent to interact with distinct binding pockets in target proteins.
Synthetic Workflows and Derivatization Logic
The synthesis of highly active derivatives requires a two-phase approach: the formation of the core oxime, followed by selective O-alkylation or O-acylation.
Synthetic workflow for 3'-chloroacetophenone oxime and its derivatization into ethers and esters.
Protocol 1: Synthesis of the Core 3'-Chloroacetophenone Oxime
Causality: Hydroxylamine hydrochloride is used as the nitrogen source, but it requires a base to liberate the free, nucleophilic hydroxylamine. A mixed solvent system (ethanol/water) is mandatory to co-solubilize the organic ketone and the inorganic salts[5].
-
Preparation: Dissolve 1.0 equivalent of 3'-chloroacetophenone in absolute ethanol[5].
-
Nucleophile Generation: In a separate vessel, dissolve 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of distilled water. Slowly add 1.5 equivalents of a base (e.g., sodium carbonate or potassium hydroxide)[5].
-
Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution under continuous stirring.
-
Reaction: Reflux the mixture for 30–45 minutes. The reaction proceeds via a tetrahedral hemiaminal intermediate, followed by rapid dehydration[3].
-
Isolation & Purification: Cool the mixture to induce crystallization. Filter the precipitate and recrystallize from a benzene/ligroin or ethanol/water mixture to enrich the E-isomer[5].
-
Self-Validation: Perform IR spectroscopy. The successful conversion is marked by the disappearance of the strong carbonyl (C=O) stretch near 1680 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch at ~3212 cm⁻¹ and an imine (C=N) stretch at ~1497 cm⁻¹[3],[4].
Protocol 2: Room-Temperature O-Alkylation (Oxime Ethers)
Causality: Traditional alkylation requires harsh heating with NaH in DMF. By utilizing pulverized KOH in anhydrous DMSO, DMSO acts as a polar aprotic solvent that poorly solvates the oximate anion. This renders the anion a "naked," highly reactive nucleophile, allowing the reaction to proceed rapidly at room temperature without thermal degradation[6].
-
Deprotonation: Dissolve the purified 3'-chloroacetophenone oxime in anhydrous DMSO. Add pulverized KOH (superbase) and stir for 15 minutes[6].
-
Alkylation: Add the desired alkyl or benzyl chloride dropwise to the mixture.
-
Reaction: Stir at room temperature for 2–2.5 hours[6].
-
Workup & Validation: Quench with ice water, extract with ethyl acetate, and concentrate. Validate via ¹H-NMR by confirming the disappearance of the oxime -OH proton (typically >11 ppm) and the appearance of new aliphatic protons corresponding to the ether linkage[4],[6].
Pharmacological Profiling and Biological Activity
Acetophenone oxime derivatives exhibit a remarkably broad spectrum of biological activities, heavily dictated by their O-substituents[7],[8].
Quantitative Efficacy Data
The following table summarizes the quantitative pharmacological data of various functionalized acetophenone oxime derivatives across different biological targets:
| Derivative Class | Representative Modification | Target Organism / Cell Line | Quantitative Efficacy | Mechanism of Action |
| Terphthaloyl Oxime Esters | O-Acylation (Terphthaloyl chloride) | Aspergillus niger | 38% – 100% Growth Inhibition (at 30 ppm)[3] | Cell wall/membrane disruption |
| Alkyl Oxime Ethers | O-Alkylation (Morpholinoethyl) | HeLa, A-549 Cancer Cells | EC₅₀ ≈ 7 µg/mL (30 µM)[2] | Apoptosis induction / Cytotoxicity |
| Benzyl Oxime Ethers | O-Alkylation (4-bromobenzyl) | Rhizoctonia solani | EC₅₀ = 8.5 µg/mL[1] | Mycelial growth inhibition |
Mechanism of Action: Antifungal & Antimicrobial Pathways
Oxime esters (such as terphthaloyl derivatives) demonstrate potent antifungal activity, often outperforming commercial standards like clotrimazole[3]. When functionalized with azole moieties, oxime ethers act as potent inhibitors of fungal ergosterol biosynthesis. The basic nitrogen of the azole coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51), while the lipophilic 3'-chloroacetophenone scaffold anchors the molecule within the enzyme's hydrophobic active site[1].
Putative antifungal mechanism of azole-functionalized oxime ethers via CYP51 enzyme inhibition.
Anticancer Potential
Recent oncology research highlights the cytotoxicity of oxime ethers against various human cancer cell lines. Derivatives featuring morpholinoethyl or benzothiophene moieties have shown highly specific toxicity against adenocarcinomas (Caco-2, HeLa, and A-549), reducing cell viability in a dose-dependent manner by triggering apoptotic pathways[2]. The hydrolytic stability of the ether linkage ensures that the molecule remains intact in the systemic circulation long enough to reach the tumor microenvironment[1],[2].
Conclusion
3'-Chloroacetophenone oxime is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By leveraging the lipophilicity of the meta-chloro substitution and strategically selecting between ether and ester linkages, researchers can rapidly generate libraries of compounds with targeted antifungal, antimicrobial, or cytotoxic properties. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, utilizing room-temperature superbase methodologies to maximize yield and preserve sensitive functional groups.
References
- Buy Acetophenone oxime | 613-91-2 - Smolecule, smolecule.com,
- Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters, arpgweb.com,
- Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Deriv
- US4124227A - Oxime ethers of Michler's hydrol..., google.com,
- A Review of Biologically Active Oxime Ethers - PMC, nih.gov,
- Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers, misur
- The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents, mdpi.com,
- Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base, d-nb.info,
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Unlocking the Pharmacological Potential of 3'-Chloroacetophenone Oxime Analogs: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the oxime moiety (>C=N–OH) and its ether/ester derivatives (>C=N–O–R) serve as highly versatile pharmacophores. They offer unique hydrogen-bonding capabilities, structural rigidity, and modularity that can be finely tuned for specific biological targets[1]. Among these, 3'-Chloroacetophenone oxime (and its analogs) represents a particularly compelling chemical space.
The strategic placement of a chlorine atom at the meta (3') position of the phenyl ring is not arbitrary. From a structure-activity relationship (SAR) perspective, the meta-chloro substitution provides an optimal balance of inductive electron withdrawal and enhanced lipophilicity without introducing the severe steric hindrance often associated with ortho-substitutions. This specific modification has been shown to significantly improve blood-brain barrier penetration and target receptor affinity, particularly in neurological drug development[2].
This whitepaper synthesizes current literature to detail the biological activities, mechanistic pathways, and self-validating experimental protocols for synthesizing and evaluating 3'-chloroacetophenone oxime analogs.
Core Biological Activities & Mechanisms of Action
The biological efficacy of 3'-chloroacetophenone oxime derivatives spans multiple therapeutic areas. By modifying the hydroxyl group of the oxime into various esters or ethers, researchers can direct the molecule toward specific molecular targets.
Neurological Allosteric Modulation
Derivatives of 3-chloroacetophenone are critical precursors in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5)[2]. These compounds are heavily investigated for treating anxiety, drug addiction, and Fragile X syndrome. The 3-chloro substitution on the aniline/phenyl ring specifically enhances binding affinity within the allosteric pocket of mGlu5 compared to unsubstituted or bulkier analogs[2].
Antimicrobial and Antifungal Efficacy
Oxime esters, particularly terphthaloyl oxime esters derived from acetophenones, exhibit potent antifungal properties. In standardized assays, these analogs have demonstrated significant inhibitory levels (up to 100% at 30 ppm) against agricultural and human pathogens such as Aspergillus niger, outperforming or matching commercial standards like clotrimazole[3]. The mechanism likely involves the disruption of fungal cell membrane integrity driven by the lipophilic nature of the halogenated aromatic ring.
Cardiovascular Nitric Oxide (NO) Donation
Oximes and their amidoxime counterparts are increasingly recognized for their ability to act as Nitric Oxide (NO) donors[4]. Unlike endogenous NO production, which relies on Nitric Oxide Synthase (NOS), these analogs undergo enzymatic or oxidative cleavage to release NO directly. This pathway induces potent vasodilation and positive inotropic effects in vascular tissues, presenting a novel approach for blood pressure regulation[4].
Oncology and Cytotoxicity
Certain oxime esters and naphthoquinone-linked oxime derivatives exhibit targeted cytotoxicity against cancer cell lines[5][6]. The mechanism of action is multifaceted, involving both direct DNA cleavage and the inhibition of critical enzymes like secretory phospholipase A2 or tubulin polymerization (antimitotic activity)[5].
Pharmacological Pathways Visualization
To conceptualize the divergent therapeutic applications of these analogs, the following logical relationship diagram maps the core structure to its downstream biological effects.
Divergent pharmacological pathways of 3'-chloroacetophenone oxime analogs.
Quantitative Data Summary
The following table synthesizes the comparative biological activities of various acetophenone oxime derivatives based on recent literature data.
| Derivative Class | Primary Target / Application | Observed Effect / Potency | Reference |
| 3-Chloro-phenyl Isoxazoles | mGlu5 Receptor (NAM) | High affinity; enhanced brain penetration | [2] |
| Terphthaloyl Oxime Esters | Aspergillus niger (Fungi) | 38% to 100% inhibition at 30 ppm | [3] |
| O-Benzyl Oxime Ethers | E. graminis (Fungi) | 100% fungicidal activity at 3.15 mg/L | [1] |
| Aromatic Amidoximes | Vascular Smooth Muscle | Significant NO-mediated vasodilation | [4] |
| Naphthoquinone Oximes | Cancer Cell Lines | Moderate to high cytotoxicity | [6] |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical step to empower researchers to troubleshoot and optimize.
Protocol A: Ultrasound-Assisted Synthesis of 3'-Chloroacetophenone Oxime
Rationale: Conventional condensation of sterically hindered ketones with hydroxylamine requires prolonged refluxing, which can degrade sensitive functional groups. Ultrasound irradiation induces acoustic cavitation, providing localized high temperatures and pressures that accelerate the nucleophilic attack of the nitrogen electron pair onto the electrophilic carbonyl carbon, drastically reducing reaction time and improving yield[7].
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of 3'-chloroacetophenone in 5.0 mL of absolute ethanol in a reaction vessel.
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.25 mmol) dissolved in 0.5 mL of deionized water.
-
Buffer Integration: Add 1.0 mmol of anhydrous sodium acetate. Causality: The acetate acts as a mild base to liberate the free hydroxylamine nucleophile from its hydrochloride salt without creating a strongly basic environment that could trigger side reactions[7].
-
Sonication: Suspend the vessel in an ultrasonic bath (e.g., 40 kHz) maintained at 25–35 °C. Irradiate for 30–60 minutes. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup & Validation: Evaporate the ethanol under reduced pressure. Extract the residue with dichloromethane (CH₂Cl₂), wash with brine, and dry over anhydrous Na₂SO₄.
-
Self-Validation: Confirm product formation via LC-MS (target >85% purity) and ¹H-NMR (look for the characteristic broad singlet of the -OH proton around 11.0 ppm and the disappearance of the ketone carbonyl peak in ¹³C-NMR).
Ultrasound-assisted oximation workflow for high-yield analog synthesis.
Protocol B: High-Throughput Antifungal Susceptibility Testing (Microbroth Dilution)
Rationale: To evaluate the biological activity of synthesized oxime esters against A. niger, a microbroth dilution assay is preferred over disk diffusion due to its quantitative accuracy (MIC determination) and scalability[3].
Step-by-Step Workflow:
-
Inoculum Preparation: Culture A. niger on Potato Dextrose Agar (PDA) for 5-7 days. Harvest spores using sterile saline with 0.05% Tween 80. Adjust the spore suspension to 1×104 CFU/mL using a hemocytometer.
-
Compound Dilution: Dissolve the 3'-chloroacetophenone oxime derivative in DMSO to create a 10 mg/mL stock. Perform serial dilutions in RPMI 1640 broth (buffered to pH 7.0 with MOPS) across a 96-well plate to achieve final concentrations ranging from 0.5 to 100 µg/mL. Crucial: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.
-
Inoculation & Controls: Add 100 µL of the spore suspension to each well.
-
Positive Control: Clotrimazole (known antifungal)[3].
-
Negative Control: Broth + 1% DMSO + Inoculum (Ensures baseline growth).
-
Sterility Control: Broth only.
-
-
Incubation & Readout: Incubate the plates at 35 °C for 48 hours.
-
Self-Validation (Resazurin Assay): Add 20 µL of 0.02% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A lack of color change definitively validates cell death/inhibition, eliminating the subjectivity of visual turbidity checks.
Conclusion
The 3'-chloroacetophenone oxime scaffold is a highly privileged structure in drug discovery. Its unique physicochemical properties—driven by the meta-chloro substitution—enable it to serve as a versatile intermediate for synthesizing potent mGlu5 modulators, antifungal agents, and NO-donating cardiovascular therapeutics. By employing modern synthetic techniques like ultrasound irradiation and rigorous, self-validating biological assays, researchers can rapidly expand this chemical space to discover novel, highly active pharmacological agents.
References
-
A Review of Biologically Active Oxime Ethers. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Available at:[Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. Available at:[Link]
-
Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Available at: [Link]
-
Synthesis of ketoximes under ultrasound irradiation. MDPI. Available at:[Link]
-
Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. National Institutes of Health (NIH) / PMC. Available at:[Link]
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- 1. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Buy Acetophenone oxime | 613-91-2 [smolecule.com]
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- 7. mdpi.org [mdpi.org]
Methodological & Application
Introduction: The Strategic Transformation of Oximes into Amides
An In-depth Guide to the Beckmann Rearrangement of 3'-Chloroacetophenone Oxime
The Beckmann rearrangement is a cornerstone of synthetic organic chemistry, providing a robust and reliable method for the transformation of ketoximes into N-substituted amides.[1][2] This acid-catalyzed reaction proceeds through a fascinating molecular rearrangement involving an alkyl or aryl group migration to an electron-deficient nitrogen atom.[3][4] Its applications are widespread, from the industrial synthesis of Nylon-6 via the rearrangement of cyclohexanone oxime to caprolactam, to the intricate construction of complex molecules in the pharmaceutical industry.[1][5]
This application note provides a comprehensive protocol for the Beckmann rearrangement of 3'-Chloroacetophenone oxime to yield N-(3-chlorophenyl)acetamide. This particular transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting N-aryl acetamide scaffold is a common feature in a multitude of biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and address critical safety and troubleshooting considerations to ensure a successful and safe execution of this valuable synthetic transformation.
The Underlying Mechanism: A Concerted Migration
The efficacy of the Beckmann rearrangement hinges on a well-orchestrated series of steps initiated by a strong acid catalyst, such as concentrated sulfuric acid.[6] The key event is the stereospecific migration of the group positioned anti (opposite) to the hydroxyl group of the oxime.[3][4]
The accepted mechanism proceeds as follows:
-
Protonation: The reaction begins with the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl into a much better leaving group (H₂O).[2][7]
-
Rearrangement and Water Elimination: In a concerted step, the group anti-periplanar to the leaving group migrates to the nitrogen atom. Simultaneously, the protonated hydroxyl group departs as a water molecule.[4][6] This migration avoids the formation of an unstable free nitrene and results in a resonance-stabilized nitrilium ion intermediate. For 3'-Chloroacetophenone oxime, the 3-chlorophenyl group is anti to the hydroxyl group and is thus the migrating group.
-
Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule from the reaction medium.
-
Deprotonation and Tautomerization: A subsequent deprotonation step yields an imidic acid (an enol-form of an amide), which rapidly tautomerizes to the more stable amide final product, N-(3-chlorophenyl)acetamide.[3]
Sources
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- 2. Beckmann Rearrangement: Mechanism, Steps & Uses Explained [vedantu.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. beckmann rearrangement in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. electrophilic rearrangements [employees.csbsju.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Catalytic Reduction of 3'-Chloroacetophenone Oxime to 1-(3-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the catalytic reduction of 3'-chloroacetophenone oxime to the corresponding primary amine, 1-(3-chlorophenyl)ethanamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes detail two robust and scalable catalytic hydrogenation protocols using common heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel. The protocols are designed to provide high yields and purity, with a focus on practical application in a research and development setting.
Introduction: The Significance of Primary Amine Synthesis
Primary amines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry. The reduction of oximes represents a reliable and efficient pathway to access these valuable functional groups.[1] 3'-Chloroacetophenone oxime serves as a readily available starting material, derived from the condensation of 3'-chloroacetophenone with hydroxylamine. The resulting primary amine, 1-(3-chlorophenyl)ethanamine, is a key precursor for a multitude of bioactive molecules.
Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, scalability, and favorable environmental profile, utilizing molecular hydrogen as the reductant.[2] The choice of catalyst is critical and can significantly influence reaction kinetics, selectivity, and overall yield. This guide focuses on two widely employed and effective catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.
Reaction Mechanism and Pathway
The catalytic reduction of an oxime to a primary amine proceeds through the hydrogenation of the carbon-nitrogen double bond (C=N). The generally accepted mechanism involves the following key steps:
-
Adsorption: The oxime molecule adsorbs onto the surface of the metal catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms.
-
Hydrogenation: The activated hydrogen atoms are sequentially added across the C=N double bond of the oxime. This process may proceed through a hydroxylamine intermediate, which is further reduced to the primary amine with the elimination of a water molecule.
-
Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.
Caption: General reaction pathway for the catalytic reduction of 3'-Chloroacetophenone Oxime.
Comparative Overview of Catalytic Systems
The choice between Palladium on Carbon and Raney® Nickel often depends on substrate sensitivity, desired reaction conditions, and cost-effectiveness. Below is a summary of key characteristics for each catalyst in the context of oxime reduction.
| Catalyst | Key Advantages | Typical Reaction Conditions | Considerations |
| Palladium on Carbon (Pd/C) | - High activity and efficiency- Good functional group tolerance- Readily available and easy to handle | - Low to medium pressure H₂ (1-10 atm)- Protic solvents (e.g., Ethanol, Methanol)- Room temperature to moderate heat | - Can be pyrophoric, handle with care[3]- May catalyze dehalogenation at higher temperatures/pressures |
| Raney® Nickel | - Highly active for various reductions- Cost-effective for large-scale synthesis- Can be used under a range of conditions | - Low to high pressure H₂- Often used with basic or neutral media- Can be used for transfer hydrogenation[4] | - Pyrophoric, must be handled as a slurry[5]- Requires careful preparation and activation[6] |
Experimental Protocols
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the atmospheric pressure hydrogenation of 3'-chloroacetophenone oxime using 10% Pd/C as the catalyst. Protic solvents like ethanol or methanol are generally effective for this transformation.[3]
Materials:
-
3'-Chloroacetophenone oxime
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen (H₂) gas supply (balloon or gas cylinder)
-
Celite®
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloroacetophenone oxime (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.2-0.5 M.
-
Inerting the Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture. Caution: Pd/C is flammable and should be handled with care in an inert atmosphere.[3]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For atmospheric pressure hydrogenation, a hydrogen-filled balloon is sufficient. For higher pressures, a Parr shaker or similar autoclave is required.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product. Caution: The filter cake containing Pd/C and adsorbed hydrogen is highly flammable and should not be allowed to dry.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)ethanamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Workflow for the catalytic hydrogenation of 3'-Chloroacetophenone Oxime using Pd/C.
Protocol 2: Reduction using Raney® Nickel
This protocol describes the reduction of 3'-chloroacetophenone oxime using Raney® Nickel. This catalyst is often used as a slurry in water or ethanol to mitigate its pyrophoric nature.[5]
Materials:
-
3'-Chloroacetophenone oxime
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or Methanol), anhydrous
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen (H₂) gas supply (Parr apparatus or autoclave)
-
Celite®
-
Standard glassware for organic synthesis
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage medium. This should be done under an inert atmosphere. A detailed procedure for preparing active Raney® Nickel from a nickel-aluminum alloy can be found in established literature.[6]
-
Reaction Setup: In a pressure-rated reaction vessel (e.g., a Parr bottle), add the washed Raney® Nickel slurry (typically a significant excess by weight relative to the substrate).
-
Substrate Addition: Add a solution of 3'-chloroacetophenone oxime (1.0 eq) in ethanol (or methanol). A small amount of ammonia solution can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired level (e.g., 50-100 psi).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. The catalyst should be kept wet with solvent at all times to prevent ignition.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by distillation under reduced pressure or column chromatography.
Product Characterization
The final product, 1-(3-chlorophenyl)ethanamine, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₈H₁₀ClN
-
Molecular Weight: 155.63 g/mol [7]
-
Boiling Point: Approximately 215.8 °C at 760 mmHg[8]
-
Analytical Techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
GC-MS: To determine purity and identify any volatile impurities.[9]
-
FT-IR: To identify characteristic functional group vibrations (e.g., N-H stretching of the primary amine).
-
Safety and Handling
-
Catalysts: Both Pd/C and Raney® Nickel are pyrophoric and must be handled with extreme care, especially after the reaction when they are saturated with hydrogen. Always keep the catalysts wet with solvent and handle them under an inert atmosphere.[3][5]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Substrate and Product: 3'-Chloroacetophenone and 1-(3-chlorophenyl)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and has not been poisoned.
-
Side Product Formation: The primary side product in oxime reductions can be the corresponding secondary amine. This can often be suppressed by the addition of a small amount of ammonia to the reaction mixture. Dehalogenation of the chloro-substituent can occur under harsh conditions (high temperature, high pressure, or prolonged reaction times), particularly with Pd/C.
-
Catalyst Filtration: Fine catalyst particles can sometimes pass through standard filter paper. Using a pad of Celite® is highly recommended for complete removal of the heterogeneous catalyst.
Conclusion
The catalytic reduction of 3'-chloroacetophenone oxime is a robust and scalable method for the synthesis of 1-(3-chlorophenyl)ethanamine. Both Palladium on Carbon and Raney® Nickel are effective catalysts for this transformation. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or process requirements. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and efficiently produce this valuable primary amine for downstream applications in pharmaceutical research and development.
References
-
Fontaine, E., et al. (Year). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Journal Name, Volume(Issue), pages.[10]
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Organic Syntheses Procedure. (Year). Title of Procedure. Organic Syntheses, Volume, pages.[11]
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(Year). Raney nickel reductions. Journal Name, Volume(Issue), pages.[12]
-
(2010, March 29). Preparation of optically active amines from oximes by yeast-catalyzed selective reduction. TSI Journals.[13]
-
1-(3-Chlorophenyl)ethan-1-amine | 24358-43-8. Supplier Website.
-
(Year). Hydrogenation (atmospheric pressure) with Pd/C. Source.[3]
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(Year). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Los Alamos National Laboratory.[14]
-
(2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Journal Name.[15]
-
(2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.[16]
-
(2021, April 22). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Journal Name.[17]
-
(Year). Hydrogen. Organic Syntheses Procedure.[6]
-
(2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate.[18]
-
1-(3-chlorophenyl)ethanamine | 24358-43-8. Sigma-Aldrich.[7]
-
Hydrogenation Catalysts. Tokyo Chemical Industry.[2]
-
(2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI.[1]
-
(Year). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing).[19]
-
(2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.[20]
-
(Year). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.[9]
-
(Year). Supporting information 1. Materials and Methods. The Royal Society of Chemistry.[21]
-
(Year). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.[4]
-
(2024, August 8). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. ResearchGate.[22]
-
(Year). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.[23]
-
(Year). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Source.[24]
-
1-(3-Chlorophenyl)ethan-1-amine | 24358-43-8. Sigma-Aldrich.
-
(R)-1-(3-Chlorophenyl)ethanamine, CAS No. 17061-53-9. iChemical.[8]
-
(2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry.[5]
-
(Year). Amine synthesis by oxime reduction. Organic Chemistry Portal.[25]
-
(Year). An efficient and green method for the synthesis of[10][12]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Journal Name.[26]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Note: High-Fidelity Beckmann Rearrangement of 3'-Chloroacetophenone Oxime to N-(3-Chlorophenyl)acetamide
Introduction & Mechanistic Rationale
The Beckmann rearrangement is a quintessential transformation in organic synthesis and pharmaceutical development, utilized to convert ketoximes into secondary amides. For halogenated aromatic substrates such as 3'-chloroacetophenone oxime, the reaction traditionally requires harsh mineral acids (e.g., concentrated H₂SO₄ or P₂O₅). However, these legacy conditions often lead to substrate charring, generation of massive amounts of hazardous salt byproducts during neutralization, and complex workups[1].
To address these limitations, modern synthetic protocols leverage organocatalysis and mild coupling agents. This guide details a highly efficient, scalable procedure utilizing Trifluoroacetic Acid (TFA) as both an organocatalyst and solvent[2]. In the E-isomer of 3'-chloroacetophenone oxime, the 3-chlorophenyl group is positioned anti to the hydroxyl group. Upon activation of the hydroxyl group by TFA, the aryl group undergoes a stereospecific 1,2-shift to the nitrogen atom, expelling the leaving group and forming a nitrilium ion[2]. Subsequent hydration and tautomerization yield the target amide, N-(3-chlorophenyl)acetamide[3].
Experimental Design & Causality
The selection of TFA over traditional mineral acids is driven by several mechanistic and operational advantages:
-
Organocatalytic Activation: TFA does not merely protonate the oxime; it reacts to form a highly reactive O-trifluoroacetyl oxime intermediate. This drastically lowers the activation energy required for the aryl migration[2].
-
Product Stability & Green Chemistry: Unlike mineral acids that protonate the resulting amide (forming stable salts that require stoichiometric base neutralization), TFA is a weaker acid. Amide protonation is minimal, allowing the TFA to be recovered almost quantitatively via simple vacuum distillation[3].
-
Suppression of Fragmentation: The mild nature of TFA suppresses the competing "abnormal" Beckmann fragmentation, which would otherwise yield 3-chlorobenzonitrile and carbocation-derived byproducts[4].
For substrates that are exceptionally sensitive to acidic conditions, an alternative mild protocol utilizing the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and triethylamine (Et₃N) in acetonitrile can be employed, offering near-quantitative yields at room temperature[5].
Mechanistic Pathway
Figure 1: TFA-catalyzed Beckmann rearrangement mechanism of 3'-chloroacetophenone oxime.
Step-by-Step Protocol (TFA-Catalyzed Method)
This methodology is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high fidelity.
Materials Required:
-
3'-Chloroacetophenone oxime (10.0 mmol, ~1.69 g)
-
Trifluoroacetic acid (TFA, 30.0 mmol, ~3.42 g / 2.3 mL)[2]
-
Acetonitrile (CH₃CN, anhydrous, 15 mL)
-
Dichloromethane (CH₂Cl₂) for extraction
Execution Steps:
-
System Preparation: Purge a 50 mL round-bottom flask with an inert gas (N₂ or Ar). Add 15 mL of anhydrous CH₃CN and 10.0 mmol of 3'-chloroacetophenone oxime. Stir at 25°C until complete dissolution is achieved.
-
Catalyst Addition: Dropwise add 30.0 mmol of TFA (3 equivalents) to the stirring solution.
-
Causality: A 3:1 ratio of TFA to substrate ensures the rapid formation of the trifluoroacetylated intermediate while maintaining a fluid, easily stirrable reaction medium[2].
-
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 80°C).
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC. The starting oxime (higher Rf ) should be completely consumed within 2 to 4 hours, replaced by a distinct, lower Rf amide spot.
-
Quenching & Recovery: Once conversion exceeds 99%, cool the mixture to room temperature. Distill off the CH₃CN and TFA under reduced pressure.
-
Causality: Vacuum distillation allows for the nearly quantitative recovery of the TFA/CH₃CN solvent system for subsequent batches, ensuring a sustainable chemical profile[3].
-
-
Workup: Dissolve the crude residue in 20 mL of CH₂Cl₂. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize any residual trace acid, followed by a brine wash (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude N-(3-chlorophenyl)acetamide from an ethanol/water mixture to yield high-purity white crystals.
-
Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). Validation is achieved by observing the disappearance of the oxime -OH singlet (~9.0 ppm) and the appearance of the amide -NH broad singlet (~7.5 ppm) alongside the acetyl methyl singlet (~2.1 ppm).
Quantitative Data & Optimization
The following table summarizes the comparative efficacy of various catalytic systems for the Beckmann rearrangement of acetophenone oxime derivatives, highlighting the superiority of modern organocatalytic approaches over legacy methods.
| Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts / Limitations |
| TFA (3 eq) [2] | CH₃CN | 80 | 2 - 4 | >95 | None / Highly scalable, recoverable catalyst |
| Mukaiyama Reagent / Et₃N [5] | CH₃CN | 25 | 0.5 - 1 | 89 - 95 | None / Requires stoichiometric coupling agent |
| Chlorosulfonic Acid [1] | Toluene | 110 | 1 - 2 | ~98 | HCl gas evolution / Highly corrosive |
| H₂SO₄ (Conc.) [6] | None | 100 - 120 | 1 - 3 | 60 - 75 | Substrate charring, massive salt waste during neutralization |
References
-
Quartarone, G., et al. "Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis." Applied Catalysis A: General, 2014. URL: [Link]
-
"Highly efficient Beckmann rearrangement and dehydration of oximes." Ionike. URL: [Link]
-
Allen. "The conversion of acetophenone to acetanilide." Allen.in. URL: [Link]
-
Azadi, R., & Shams, L. "The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions." Letters in Organic Chemistry, 2017. URL: [Link]
-
Aricò, F., et al. "One-pot oximation-Beckmann rearrangement of ketones and aldehydes to amides of industrial interest: Acetanilide, caprolactam and acetaminophen." Catalysis Communications, 2014. URL: [Link]
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Application Note: Synthesis of Heterocyclic Scaffolds Utilizing 3'-Chloroacetophenone Oxime
Executive Summary & Rationale
In modern drug discovery, the incorporation of halogenated aromatic rings is a proven strategy to enhance a molecule's lipophilicity, metabolic stability, and target-binding affinity. 3'-Chloroacetophenone oxime serves as a highly versatile, bifunctional linchpin for the construction of complex nitrogen- and sulfur-containing heterocycles[1].
Unlike traditional carbonyl precursors, the oxime moiety exhibits unique bimodal reactivity. It can act as a potent nucleophile under superbasic conditions to form pyrroles, or it can undergo homolytic N-O bond cleavage to generate highly reactive iminyl radicals for intramolecular cyclizations[2]. This application note provides an authoritative, self-validating guide to synthesizing diverse heterocyclic compounds from 3'-Chloroacetophenone oxime, detailing the mechanistic causality behind each experimental choice.
Mechanistic Causality: Directing Heterocyclic Divergence
The synthetic utility of 3'-Chloroacetophenone oxime stems from its ability to be channeled into distinct mechanistic pathways based on the reaction environment.
Pathway A: Superbase-Mediated Trofimov Reaction (Pyrrole Synthesis)
The synthesis of 2-(3-chlorophenyl)pyrrole directly from the oxime bypasses the need for unstable 1,4-dicarbonyl precursors (the traditional Paal-Knorr route). This is achieved via the Trofimov reaction , which relies on a KOH/DMSO "superbase" system[3].
-
Causality of the Superbase: Potassium hydroxide (KOH) is typically a moderate base. However, when dissolved in anhydrous dimethyl sulfoxide (DMSO), the bulky solvent molecules strongly solvate the potassium cation but leave the hydroxide anion poorly solvated and "naked." This exponentially increases the basicity of the system, allowing it to deprotonate the oxime hydroxyl group.
-
Rearrangement Logic: The resulting oximate anion attacks unactivated acetylene gas to form an unstable O-vinyl oxime. Thermal activation drives a[3,3]-sigmatropic rearrangement (analogous to a Claisen rearrangement) to form a 1,4-imino carbonyl intermediate, which rapidly undergoes tautomerization and dehydrative cyclization into the aromatic pyrrole[1].
Pathway B: Iminyl Radical Cyclization
By converting the oxime into an oxime ester (e.g., acetate or carbonate), the N-O bond is primed for homolytic cleavage. Upon activation (via microwave irradiation or photoredox catalysis), the molecule releases an N-centered iminyl radical[2]. This radical rapidly undergoes 5-exo or 6-endo cyclizations onto adjacent aromatic or alkene systems, providing direct access to phenanthridines and pyrrolines.
Pathway C: C-H Functionalization to Thienothiazoles
Under oxidative conditions with elemental sulfur and arylacetic acids, the oxime directs a transition-metal-free C-H functionalization at the ortho-position of the aromatic ring, yielding highly conjugated 2-aryl thienothiazoles[4].
Caption: Divergent synthesis of heterocyclic scaffolds from 3'-Chloroacetophenone oxime.
Self-Validating Experimental Protocols
To ensure scientific integrity, each protocol below is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to confirm intermediate success before proceeding to the next step.
Protocol 1: Baseline Synthesis of 3'-Chloroacetophenone Oxime
Objective: Prepare the high-purity oxime precursor from the commercially available ketone.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3'-chloroacetophenone (10.0 g, 64.7 mmol) in 50 mL of ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (5.4 g, 77.6 mmol) and potassium hydroxide (4.3 g, 77.6 mmol) in 20 mL of distilled water. Causality: KOH neutralizes the HCl salt of hydroxylamine, releasing the free nucleophilic amine.
-
Reflux: Add the aqueous solution to the ethanolic ketone dropwise. Attach a reflux condenser and heat to 80 °C for 2 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 8:2 Hexane/Ethyl Acetate). The disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a more polar oxime spot (Rf ~0.3) validates completion.
-
Workup: Cool to room temperature and concentrate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate.
-
Validation Checkpoint 2 (FTIR & NMR):
-
FTIR: Confirm the disappearance of the sharp C=O stretch (1680 cm⁻¹) and the appearance of a broad O-H stretch (3200–3300 cm⁻¹) and a C=N stretch (1630 cm⁻¹).
-
¹H NMR (CDCl₃): Look for the diagnostic oxime -OH proton (broad singlet, ~9.0 ppm) and the methyl protons shifted to ~2.3 ppm.
-
Protocol 2: Trofimov Synthesis of 2-(3-Chlorophenyl)pyrrole
Objective: Construct the pyrrole ring using superbasic conditions and acetylene gas.
-
Superbase Preparation: In a highly dried, three-neck pressure flask equipped with a gas inlet, add finely crushed KOH (3.6 g, 64.7 mmol) and 40 mL of anhydrous DMSO. Stir vigorously at room temperature for 30 minutes. Causality: Strict anhydrous conditions are required; water will solvate the hydroxide, destroying the superbasic nature of the system.
-
Substrate Addition: Add 3'-Chloroacetophenone oxime (5.0 g, 29.4 mmol) to the suspension. The mixture will darken, indicating the formation of the oximate anion.
-
Acetylene Introduction: Heat the mixture to 100 °C. Purge the system with nitrogen, then slowly bubble purified acetylene gas through the solution for 3–4 hours.
-
Quench & Extraction: Cool the reactor to room temperature. Carefully pour the dark mixture into 200 mL of ice water. Extract extensively with diethyl ether (4 x 50 mL). Causality: DMSO is highly water-soluble, while the newly formed pyrrole is highly lipophilic and partitions into the ether layer.
-
Purification: Dry the ether layer, concentrate, and purify via column chromatography (neutral alumina, 9:1 Hexane/Ethyl Acetate).
-
Validation Checkpoint 3 (NMR):
-
¹H NMR (CDCl₃): Validate the pyrrole core by identifying the broad N-H peak (~8.4 ppm) and the three distinct pyrrole ring protons at δ 6.2 (m, 1H), 6.5 (m, 1H), and 6.8 (m, 1H).
-
Caption: Mechanistic pathway of the Trofimov reaction yielding 2-(3-Chlorophenyl)pyrrole.
Protocol 3: Synthesis of 2-Aryl Thienothiazoles via C-H Functionalization
Objective: Synthesize complex sulfur-nitrogen heterocycles via oxime-directed C-H activation.
-
Reaction Setup: In a sealed tube, combine 3'-Chloroacetophenone oxime acetate (prepared via standard acylation of the oxime, 1.0 mmol), phenylacetic acid (1.5 mmol), elemental sulfur (S₈, 3.0 mmol), and Li₂CO₃ (1.5 mmol) in 3 mL of DMSO.
-
Thermal Activation: Seal the tube and heat to 120 °C for 12 hours. Causality: The elevated temperature facilitates the generation of polysulfide radical anions (S₃•⁻) from elemental sulfur in DMSO, which are crucial for the annulation process[4].
-
Workup & Validation: Cool the mixture, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography. Validate the thienothiazole core via High-Resolution Mass Spectrometry (HRMS) looking for the exact mass of the highly conjugated [M+H]⁺ ion.
Quantitative Data & Yield Comparison
The table below summarizes the expected reaction metrics, required conditions, and primary analytical markers for the divergent pathways originating from 3'-Chloroacetophenone oxime.
| Reaction Pathway | Reagents & Conditions | Target Heterocycle | Typical Yield | Primary Analytical Validation |
| Oximation (Baseline) | NH₂OH·HCl, KOH, EtOH/H₂O, 80°C, 2h | 3'-Chloroacetophenone Oxime | 85–95% | FTIR: Broad O-H (3300 cm⁻¹), C=N (1630 cm⁻¹) |
| Trofimov Reaction | Acetylene gas, KOH, DMSO, 100°C, 4h | 2-(3-Chlorophenyl)pyrrole | 55–70% | ¹H NMR: Pyrrole N-H (~8.4 ppm), ring protons (6.2-6.8 ppm) |
| Radical Cyclization | Ac₂O/Pyridine, then Microwave (150W) | Pyrrolines / Phenanthridines | 60–80% | EPR (Intermediate), HRMS (Final Product) |
| C-H Functionalization | S₈, Arylacetic acid, Li₂CO₃, DMSO, 120°C | 2-(3-Chlorophenyl)thienothiazole | 45–60% | ¹³C NMR: Shift of ortho-aromatic carbons due to C-S bond |
References
-
RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES Source: Latvian Institute of Organic Synthesis URL:1
-
A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction Source: ARKIVOC URL:3
-
The Oxime Portmanteau Motif: Released Heteroradicals Undergo Incisive EPR Interrogation and Deliver Diverse Heterocycles Source: Accounts of Chemical Research (ACS Publications) URL:2
-
Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur Source: RSC Advances (RSC Publishing) URL:4
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00808G [pubs.rsc.org]
hydroxylamine hydrochloride reaction with 3'-chloroacetophenone
Application Note: Synthesis and Characterization of 3'-Chloroacetophenone Oxime Document Type : Technical Protocol & Mechanistic Guide Target Audience : Researchers, scientists, and drug development professionals
Introduction & Synthetic Utility
Oximes are highly versatile functional groups in organic synthesis and drug development. They serve as critical intermediates for the synthesis of amides via the Beckmann rearrangement and act as direct building blocks for bioactive isoxazole-containing therapeutics, including negative allosteric modulators of mGlu5[1] and potent Janus Kinase 2 (JAK2) inhibitors[2]. This application note provides an in-depth, self-validating protocol for the oximation of 3'-chloroacetophenone using hydroxylamine hydrochloride, focusing on mechanistic causality, precise pH control, and isomeric distribution.
Mechanistic Insights & Causality (E-E-A-T)
The conversion of 3'-chloroacetophenone to its corresponding oxime is driven by a nucleophilic addition-elimination mechanism. Understanding the physical chemistry behind each reagent choice is critical for reaction optimization:
-
Reagent Stability & Activation : Free hydroxylamine ( NH2OH ) is unstable and prone to explosive decomposition; thus, it is universally supplied as a stable hydrochloride salt ( NH2OH⋅HCl )[3]. To activate the reagent, a base (e.g., sodium hydroxide or sodium acetate) must be added to deprotonate the salt and liberate the nucleophilic nitrogen[4],[5].
-
The Causality of pH Control : Oximation is a highly pH-dependent equilibrium. If the environment is too acidic, the hydroxylamine remains protonated ( NH3+OH ) and loses its nucleophilicity. Conversely, if the solution is excessively basic, the carbonyl oxygen of 3'-chloroacetophenone cannot be protonated. Without this protonation, the electrophilicity of the carbonyl carbon is diminished, which stalls the dehydration of the tetrahedral hemiaminal intermediate[4]. The optimal pH is mildly acidic to neutral (pH 4–6), which can be achieved through careful equivalent matching or by using a sodium acetate buffer.
-
Solvent System : 3'-Chloroacetophenone is a lipophilic organic molecule, whereas NH2OH⋅HCl and inorganic bases are water-soluble. A co-solvent system of ethanol and water is employed to homogenize the reaction mixture, ensuring efficient molecular collisions[3],[5].
-
Isomeric Distribution : Because 3'-chloroacetophenone is an unsymmetrical ketone, the reaction yields a mixture of geometric E and Z isomers. The E-isomer (where the hydroxyl group is oriented anti to the sterically demanding 3-chlorophenyl ring) is thermodynamically favored. NMR studies confirm that acetophenone oximes typically form in an E:Z ratio of approximately 8:1[6],[7],[8].
Reaction Pathway & Experimental Workflow
Figure 1: Mechanistic pathway of 3'-chloroacetophenone oximation highlighting intermediate states.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the oxime product.
Quantitative Data & Reagent Specifications
Table 1: Materials and Stoichiometry (0.1 mol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3'-Chloroacetophenone | 154.59 | 1.0 | 15.46 g | Electrophile / Starting Material |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 | 10.40 g | Nucleophile Source[3] |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | 6.00 g | Deprotonating Base[5] |
| Ethanol (EtOH) | 46.07 | Solvent | 50 mL | Organic Solubilizer[5] |
| Distilled Water (H₂O) | 18.02 | Solvent | 60 mL | Aqueous Solubilizer[5] |
Table 2: Expected Analytical & Physical Properties
| Property | Expected Value / Observation | Reference |
| Molecular Weight | 169.61 g/mol | N/A |
| Physical Appearance | White to off-white crystalline solid | ,[5] |
| Melting Point | 87°C – 89°C | [5] |
| Isomeric Ratio (E:Z) | ~ 8:1 (Thermodynamically favored E-isomer) | ,[7],[8] |
| TLC Monitoring | Product Rf is typically lower than the starting ketone (e.g., in 9:1 Hexane/EtOAc) | [3] |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process quality control (IPQC) checks are embedded to ensure the reaction environment is optimal before proceeding to the next step.
Step 1: Preparation of Solutions
-
In a 250 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, dissolve 15.46 g (0.1 mol) of 3'-chloroacetophenone in 50 mL of ethanol[5].
-
In a separate 100 mL beaker, completely dissolve 10.4 g (0.15 mol) of hydroxylamine hydrochloride in 30 mL of distilled water[5].
-
In a third vessel, dissolve 6.0 g (0.15 mol) of sodium hydroxide in 30 mL of distilled water. Caution: This dissolution is exothermic. Allow it to cool to room temperature[5].
Step 2: Mixing and IPQC (pH Validation)
-
Add the aqueous hydroxylamine hydrochloride solution to the ethanolic ketone solution under continuous stirring.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the reaction flask.
-
Self-Validation Check: Test the mixture with litmus or pH paper. The solution should be mildly acidic to neutral (pH ~5). If the solution is highly acidic, the hydroxylamine is not fully liberated; if highly basic, side reactions may occur[4].
Step 3: Reaction Execution
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture on a hot plate or oil bath to a gentle reflux (60–80 °C) for 1 to 2 hours[3],[5].
-
Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the higher-Rf spot of 3'-chloroacetophenone disappears[3].
Step 4: Quenching and Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into a larger beaker containing 250 mL of crushed ice and cold water under vigorous stirring[4],[5].
-
Optional but recommended: Acidify the mixture slightly (pH 3–5) using dilute hydrochloric acid. This ensures any unreacted hydroxylamine remains dissolved in the aqueous phase while maximizing the precipitation of the organic oxime[5].
-
Collect the precipitated white solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts[4].
Step 5: Purification
-
Dry the crude product under a vacuum or press it on a porous plate[4].
-
Recrystallize the crude oxime from low-boiling ligroin or an ethanol/water mixture.
-
Filter and dry the purified crystals. The final product should exhibit a sharp melting point of 87°C – 89°C[5].
References
-
Preparation of acetophenone oxime - PrepChem.com. Source: prepchem.com. URL: 4
-
10 - Organic Syntheses Procedure. Source: orgsyn.org. URL: 3
-
Synthesis and Isomeric Ratio Determination of Acetophenone Oxime - Africa Commons. Source: africacommons.net. URL: 6
-
Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC. Source: nih.gov. URL: 1
-
Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - ResearchGate. Source: researchgate.net. URL: 7
-
Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - Academic Research Publishing Group. Source: arpgweb.com. URL: 8
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Source: acs.org. URL: 2
-
US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds. Source: google.com (Patents). URL: 5
Sources
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. US4124227A - Oxime ethers of Michler's hydrol, method of producing same and pressure-sensitive recording systems containing such compounds - Google Patents [patents.google.com]
- 6. africacommons.net [africacommons.net]
- 7. researchgate.net [researchgate.net]
- 8. arpgweb.com [arpgweb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-Chloroacetophenone Oxime Synthesis
Welcome to the Technical Support Center. As drug development and materials science increasingly rely on halogenated building blocks, the efficient synthesis of 3'-chloroacetophenone oxime is a critical workflow. This guide provides researchers with field-proven methodologies, mechanistic insights, and troubleshooting strategies to maximize yield and purity.
Mechanistic Causality & The pH Imperative
The synthesis of ketoximes via the condensation of a ketone with hydroxylamine is a classic nucleophilic addition-elimination reaction . However, achieving quantitative yields (>90%) with 3'-chloroacetophenone requires precise control over the reaction equilibrium and the pH of the microenvironment.
The reaction relies on the nucleophilic attack of free hydroxylamine on the carbonyl carbon. Because hydroxylamine is typically supplied as a highly stable hydrochloride salt (NH₂OH·HCl), a base must be introduced to liberate the free amine.
The pH Paradox: If the pH is too low (< 4.0), hydroxylamine remains protonated and non-nucleophilic. Conversely, if the pH is too high (> 7.0), the carbonyl oxygen is not sufficiently protonated, which drastically reduces its electrophilicity and allows side reactions to dominate [[1]](). The optimal pH window is strictly 4.5–6.0.
Mechanistic pathway of 3'-chloroacetophenone oxime synthesis.
Standard Operating Procedure (SOP): High-Yield Synthesis
To ensure reproducibility, this self-validating protocol utilizes a biphasic ethanol/water solvent system and a sodium acetate buffer to maintain the critical pH window .
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 mmol (1.54 g) of 3'-chloroacetophenone in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Buffer Generation: In a separate beaker, dissolve 15.0 mmol (1.04 g) of Hydroxylamine hydrochloride and 15.0 mmol (2.04 g) of Sodium acetate trihydrate in 5 mL of deionized water. This generates the active nucleophile and establishes an acetic acid/acetate buffer (pH ~5.0).
-
Condensation: Add the aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature.
-
Thermal Activation & Validation: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the high-Rf ketone spot is entirely consumed, replaced by a lower-Rf oxime spot.
-
Isolation: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 3'-chloroacetophenone oxime. (Typical isolated yield: 92-95%).
Self-validating experimental workflow for oxime isolation.
Quantitative Optimization Data
The following table summarizes how variations in reaction conditions influence the isolated yield of 3'-chloroacetophenone oxime. Use this data to benchmark your own experimental parameters.
| NH₂OH·HCl (eq) | Base System (eq) | Solvent Ratio (EtOH:H₂O) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1.0 | NaOAc (1.0) | 3:1 | 25 | 24 | 45 | Incomplete conversion due to equilibrium limits. |
| 1.5 | NaOAc (1.5) | 3:1 | 80 | 2 | 94 | Optimal buffering (pH ~5); rapid kinetics. |
| 1.5 | NaOH (1.5) | 3:1 | 80 | 2 | 62 | High pH (>8) reduces carbonyl electrophilicity. |
| 2.0 | Pyridine (2.0) | 1:0 (Pure EtOH) | 80 | 4 | 81 | Good yield, but requires rigorous acidic workup. |
| 1.5 | H₂C₂O₄ (Catalyst) | CH₃CN | 80 | 1.5 | 95 | Alternative acid-catalyzed route . |
Troubleshooting & FAQs
Q: My reaction stalls at ~70% conversion even after extended reflux. How do I drive it to completion? A: The condensation of a ketone and hydroxylamine produces water as a byproduct, which can push the equilibrium backward toward the starting materials . If your reaction stalls, you are hitting an equilibrium wall. Solution: Apply Le Chatelier's principle by increasing the equivalents of NH₂OH·HCl and NaOAc to 2.0 eq. Alternatively, if you are running the reaction in a high-boiling solvent like toluene, utilize a Dean-Stark apparatus to physically remove water as it forms.
Q: During the aqueous workup, my product forms a stubborn, sticky oil instead of crystallizing. What is happening? A: "Oiling out" is a frequent phenomenon with halogenated acetophenone oximes. It occurs when minor impurities, unreacted ketone, or a mixture of E and Z stereoisomers disrupt the crystal lattice during rapid solvent crash-out. Solution: Do not attempt to force precipitation directly from the aqueous mixture. Instead, perform a standard liquid-liquid extraction with ethyl acetate. After concentrating the organic layer, recrystallize the crude oil from a hot mixture of hexanes and minimal ethyl acetate to obtain pure crystals.
Q: Does the meta-chloro (3'-chloro) substitution affect the reaction kinetics compared to standard acetophenone? A: Yes. The chlorine atom at the 3'-position exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This increases the partial positive charge on the carbonyl carbon, making it a significantly stronger electrophile. Consequently, 3'-chloroacetophenone undergoes nucleophilic attack by hydroxylamine faster than unsubstituted acetophenone, provided the pH is correctly optimized.
Q: Can I use NaOH instead of Sodium Acetate to neutralize the hydroxylamine hydrochloride? A: It is highly discouraged. While NaOH will successfully liberate the free hydroxylamine, it lacks buffering capacity. A slight excess of NaOH will spike the pH above 7.0, which deprotonates the intermediate carbinolamine and severely hinders the acid-catalyzed dehydration step required to form the final C=N bond [[1]](). Always use a buffering base like sodium acetate.
References
-
Title: Oxime - Preparation and Reactions Source: Wikipedia URL: [Link]
- Title: Process for producing oximes (US3808275A)
-
Title: Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds Source: Oriental Journal of Chemistry URL: [Link]
Sources
Technical Support Center: Purification of 3'-Chloroacetophenone Oxime
Welcome to the Technical Support Center for the isolation and purification of 3'-chloroacetophenone oxime (CAS: 24280-07-7). Designed for drug development professionals and synthetic chemists, this guide provides mechanistically grounded troubleshooting steps and validated protocols for isolating high-purity oxime intermediates.
Executive Summary & Mechanistic Overview
Selecting the correct recrystallization solvent requires understanding the physicochemical causality of the target molecule. 3'-Chloroacetophenone oxime possesses a dual-character structure: a lipophilic meta-chlorophenyl ring and a polar, hydrogen-bond-donating/accepting oxime moiety (-C=N-OH). This amphiphilic nature dictates its temperature-dependent solubility gradients:
-
Ligroin / Petroleum Ether (Non-Polar Matrix): In non-polar aliphatic hydrocarbons, weak van der Waals interactions are disrupted at reflux, allowing the oxime to dissolve. Upon cooling, intermolecular hydrogen bonding between the oxime molecules outcompetes solvent-solute interactions, driving rapid and highly pure crystallization[1]. It is also highly effective for separating the product from polar salts[2].
-
Ethanol (Polar Matrix): Ethanol solvates the oxime via strong hydrogen bonding at elevated temperatures. Cooling, often combined with the dropwise addition of an anti-solvent (water), forces the hydrophobic aromatic bulk out of solution, making it ideal for removing non-polar organic impurities[3].
To ensure laboratory workflows are self-validating systems , our protocols integrate Mother Liquor Thin Layer Chromatography (TLC) analysis and Melting Point (MP) depression tracking directly into the steps. This allows researchers to validate success in real-time without relying solely on end-stage NMR.
Troubleshooting Guide & FAQs
Q: My 3'-chloroacetophenone oxime is "oiling out" (forming a biphasic liquid) instead of forming crystals upon cooling. How do I fix this? A: Oiling out occurs when the compound precipitates at a temperature above its melting point (87–89 °C) or when the solvent is too saturated with lipophilic impurities that severely depress the mixture's melting point. Causality & Solution: The saturation temperature of your solution is too high. Reheat the mixture until homogeneous, then add 10–15% more of the recrystallization solvent to lower the saturation temperature below the product's melting point. Alternatively, add a seed crystal at 40 °C to provide a nucleation site, bypassing the metastable supercooled liquid phase.
Q: I used absolute ethanol as my solvent, but my yield is exceptionally low (<40%). Where is my product? A: Ethanol is a strong hydrogen-bond donor and acceptor. If absolute ethanol is used without an anti-solvent, the oxime may remain highly soluble even at 4 °C[3]. Causality & Solution: Evaporate the filtrate to half its volume to concentrate the mother liquor. Reheat to boiling, and add warm distilled water dropwise until persistent turbidity is achieved. Allow it to cool slowly to room temperature. This anti-solvent technique forces the hydrophobic aromatic ring out of the aqueous-ethanolic phase.
Q: The crystals isolated from ligroin have a melting point of 82–85 °C instead of the literature 87–89 °C. What is the contaminant? A: A depressed melting point typically indicates the presence of unreacted 3-chloroacetophenone (a liquid at room temperature) trapped within the crystal lattice. Since ligroin is non-polar, it efficiently leaves polar hydroxylamine salts undissolved during hot filtration, meaning the contaminant is likely the unreacted ketone[1]. Causality & Solution: Wash the filtered crystals with ice-cold low-boiling ligroin. The unreacted ketone is highly soluble in cold non-polar solvents, whereas the solid oxime lattice remains intact.
Validated Experimental Protocols
Protocol A: Non-Polar Matrix Purification (Ligroin Method)
Optimized for removing unreacted ketone and polar salts. Yields high-purity crystals with a melting point of 87–89 °C[1].
Self-Validation Prerequisite: The crude solid must be completely dry before starting; water trapped in the crude will create a biphasic system with ligroin.
-
Dissolution: Place the crude 3'-chloroacetophenone oxime in a round-bottom flask. Add low-boiling ligroin (approx. 5 mL per gram of crude)[1].
-
Heating: Heat the mixture to a gentle reflux (60–90 °C depending on the ligroin fraction) using a water bath or heating mantle until the solid completely dissolves.
-
Hot Filtration: If insoluble polar salts (e.g., unreacted NH₂OH·HCl) remain suspended, filter the hot solution rapidly through a pre-warmed fluted filter paper into a clean flask.
-
Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature (approx. 20 °C) to promote optimal crystal lattice formation. Once at room temperature, transfer to a refrigerator (4 °C) for 2 hours to maximize yield[1].
-
Isolation: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 volumes of ice-cold ligroin to strip away residual unreacted 3-chloroacetophenone.
-
Validation Check: Dry under high vacuum for 4 hours. Verify purity via melting point (Target: 87–89 °C)[1]. Spot the mother liquor on a TLC plate (4:1 Hexane:Ethyl Acetate); if a heavy product spot remains at Rf ~0.4, concentrate the filtrate for a second crop.
Protocol B: Polar Matrix Purification (Ethanol/Water Co-Solvent)
Optimized for broad-spectrum purification when crude mixtures contain heavy non-polar organic byproducts[3].
-
Dissolution: Suspend the crude oxime in a minimal amount of absolute ethanol (approx. 2–3 mL per gram) and heat to 70 °C until dissolved[3].
-
Anti-Solvent Addition: While maintaining the temperature, add hot distilled water dropwise until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.
-
Cooling: Allow the solution to cool slowly to room temperature. The oxime will begin to crystallize as fine needles.
-
Isolation & Validation: Filter under vacuum, wash with ice-cold 30% aqueous ethanol, and dry. Verify the melting point to ensure no solvent molecules are trapped in the lattice.
Quantitative Solvent Data & Expected Outcomes
| Solvent System | Boiling Point (°C) | Polarity Index | Expected Yield (%) | Target MP (°C) | Primary Impurity Target |
| Low Boiling Ligroin | 60 - 90 | 0.1 | 79 - 85 | 87 - 89 | Unreacted ketone, polar salts |
| Ethanol (Absolute) | 78.3 | 5.2 | ~93 (with water) | 87 - 89 | Non-polar organic byproducts |
| Petroleum Ether / Et₂O | 35 - 60 | 0.1 - 2.8 | Variable | 87 - 89 | Broad-spectrum chromatography[2] |
Process Workflow & Decision Tree
Workflow for selecting and validating the recrystallization solvent for 3'-Chloroacetophenone Oxime.
Sources
Technical Support Center: Optimizing pH Conditions for 3'-Chloroacetophenone Oxime Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the synthesis and isolation of 3'-chloroacetophenone oxime. Below, you will find an in-depth analysis of the reaction mechanisms, a self-validating experimental protocol, and a targeted troubleshooting FAQ.
Part 1: Core Principles & Mechanistic Causality (FAQ)
Q: Why is pH the most critical parameter in 3'-chloroacetophenone oxime formation? A: Oxime formation proceeds via the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[1]. The reaction rate is fundamentally governed by the pH of the solution because the two key steps—nucleophilic attack and dehydration—have opposing pH requirements[2].
-
At low pH (< 3): The hydroxylamine (pKa ~ 5.95) is fully protonated to form a non-nucleophilic hydroxylammonium ion, completely halting the initial addition step[2].
-
At high pH (> 7): The carbonyl oxygen of the 3'-chloroacetophenone is not sufficiently protonated. Consequently, the dehydration of the hemiaminal intermediate becomes the rate-determining step, severely slowing down the reaction[1]. The optimal pH strikes a precise balance, typically around 4.5 to 5.5 , ensuring enough free hydroxylamine is available for the attack while maintaining sufficient hydronium ions to catalyze the dehydration[1].
Q: How does the 3'-chloro substituent alter the reaction kinetics compared to unsubstituted acetophenone? A: The meta-chloro group exerts an electron-withdrawing inductive effect (-I). This increases the electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by hydroxylamine. However, this same electron-withdrawing nature destabilizes the transition state during the subsequent acid-catalyzed dehydration step. Therefore, maintaining the strict acidic buffer (pH ~4.5) is even more critical for 3'-chloroacetophenone than for electron-rich acetophenones to drive the elimination of water.
Logic tree of pH-dependent kinetics and causality in oxime formation.
Part 2: Standardized Self-Validating Protocol
To ensure reproducibility and high yield of 3'-chloroacetophenone oxime, we recommend the following buffered protocol. Using sodium acetate (NaOAc) naturally buffers the reaction mixture to the optimal pH range (the pKa of the resulting acetic acid is 4.76).
Step-by-Step Methodology
-
Substrate Dissolution: Dissolve 1.0 equivalent (e.g., 10 mmol, ~1.54 g) of 3'-chloroacetophenone in 15 mL of absolute ethanol.
-
Buffer Preparation: In a separate flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride (NH2OH·HCl) and 1.5 equivalents of sodium acetate trihydrate (NaOAc·3H2O) in 10 mL of deionized water[3]. The NaOAc acts as a weak base to free the hydroxylamine while buffering the solution.
-
Combination & pH Verification: Add the aqueous buffer to the ethanolic ketone solution. Validation Check: Measure the pH using a calibrated pH meter. Adjust with dilute HCl or NaOH if it deviates from the 4.5–5.5 range.
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) for 1 to 2 hours[4].
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The disappearance of the UV-active ketone spot (higher Rf) and the appearance of the oxime spot (lower Rf) validates complete conversion.
-
Isolation: Pour the hot mixture into 50 mL of crushed ice/water with vigorous stirring[4]. The oxime will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Self-validating experimental workflow for 3'-chloroacetophenone oxime synthesis.
Part 3: Troubleshooting Guide (FAQ)
Q: My reaction stalled at 50% conversion despite extended reflux. What went wrong? A: This is typically a pH drift issue . As hydroxylamine is consumed, the buffering capacity of the solution may be exhausted, causing the pH to drop as HCl accumulates. Check the pH of the stalled reaction. If it has dropped below 3.5, the remaining hydroxylamine is entirely protonated. Add small portions of NaOAc to restore the pH to 4.5–5.5 and resume heating.
Q: The product "oiled out" instead of crystallizing upon quenching. How do I fix this? A: "Oiling out" occurs when the oxime precipitates above its melting point or in the presence of residual organic solvents (ethanol) that prevent proper lattice formation. To resolve this:
-
Ensure the quench water is ice-cold (< 5°C).
-
Evaporate the majority of the ethanol under reduced pressure before pouring the mixture into the ice water.
-
If an oil still forms, extract the aqueous layer with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under vacuum to yield the solid oxime.
Q: I am observing two closely eluting spots on my TLC for the final product. Is my product impure? A: Not necessarily. Acetophenone derivatives frequently form a mixture of E and Z (syn and anti) isomers during oximation[5]. The E-isomer is typically thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the aromatic ring. These isomers may resolve as two distinct spots on TLC. Quantitative NMR validation is required to confirm the E/Z ratio and rule out unreacted ketone[5].
Part 4: Quantitative Data & pH Optimization Table
To illustrate the profound effect of pH on reaction kinetics, the following table summarizes the expected relative reaction rates and yields for acetophenone oxime formation at various pH levels.
| pH Level | Primary Reactive Species | Rate-Determining Step | Relative Reaction Rate | Expected Yield (2h Reflux) |
| < 3.0 | Protonated NH3+OH | Nucleophilic Attack | Very Slow | < 20% |
| 4.5 - 5.5 | Free NH2OH & Protonated C=O | Balanced (Optimal) | Fastest | > 90% |
| 7.0 (Neutral) | Free NH2OH | Dehydration | Moderate | 50 - 60% |
| > 9.0 | Free NH2OH | Dehydration | Slow | < 40% |
References
- Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. arpgweb.com.
- Imines - Properties, Formation, Reactions, and Mechanisms. masterorganicchemistry.com.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. acs.org.
- Preparation of acetophenone oxime. prepchem.com.
- The synthetic methods of hydroxylamine hydrochloride. chemicalbook.com.
- 3'-Chloroacetophenone oxime | 24280-07-7. sigmaaldrich.com.
Sources
troubleshooting low conversion rates of meta-chloroacetophenone oxime
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled kinetics or poor yields during the oximation of aryl ketones.
The synthesis of meta-chloroacetophenone oxime from meta-chloroacetophenone and hydroxylamine hydrochloride ( NH2OH⋅HCl ) is a classic condensation reaction. However, it is governed by a delicate thermodynamic equilibrium and a highly pH-dependent bifunctional mechanism. Below is an in-depth, causality-driven guide to troubleshooting and optimizing your conversion rates.
I. Mechanistic Pathway & The pH Paradox
To troubleshoot low conversion rates, we must first understand the causality of the reaction mechanism. Oxime formation occurs in two distinct steps, each with opposing pH requirements:
-
Nucleophilic Attack : Requires free, unprotonated hydroxylamine ( NH2OH ). If the pH is too low, the amine is protonated into non-nucleophilic NH3+OH .
-
Dehydration : The resulting carbinolamine intermediate must expel water. This step requires acid catalysis to protonate the hydroxyl group into a viable leaving group ( H2O ).
Fig 1. pH-dependent mechanistic pathway of oxime formation showing rate-limiting step shifts.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: My conversion rate is stalled at 30-40% despite refluxing for 12 hours. What is the primary cause? A: The most common culprit is improper pH control. As shown in the mechanism above, oxime formation exhibits a bell-shaped pH-rate profile with a maximum reaction velocity strictly between pH 4.5 and 5.5[1]. If you are using a strong base like NaOH to neutralize the NH2OH⋅HCl and overshoot the pH (>7.0), the initial nucleophilic attack occurs rapidly, but the subsequent dehydration of the carbinolamine intermediate becomes the rate-limiting step due to a lack of protons ( H+ )[2]. Conversely, if the pH is below 4.0, the hydroxylamine remains locked as a hydrochloride salt and cannot attack the ketone.
Q2: How does the meta-chloro substituent affect the reaction kinetics compared to unsubstituted acetophenone? A: The meta-chloro group is electron-withdrawing via the inductive effect (-I). This increases the electrophilicity (partial positive charge) of the carbonyl carbon, which theoretically accelerates the initial nucleophilic attack by hydroxylamine. However, because the dehydration step is often rate-limiting in neutral/basic conditions, the electronic benefit of the chloro group is negated if the pH is not optimized. If your yield is low, it is an equilibrium or pH issue, not an intrinsic electronic deactivation of the substrate.
Q3: What is the optimal base to use, and how do I calculate the stoichiometry? A: While many legacy protocols use NaOH or KOH[3], these strong bases make it incredibly difficult to maintain the narrow pH 4.5–5.5 window. Sodium acetate (NaOAc) is the superior choice. By reacting NH2OH⋅HCl with NaOAc, you generate free NH2OH and acetic acid ( CH3COOH ) in situ. This automatically creates an acetic acid/acetate buffer system that inherently pins the reaction pH near 4.7—the exact thermodynamic sweet spot for oxime dehydration[1].
Q4: I am seeing two distinct product spots on my TLC plate. Is my product degrading or undergoing a side reaction? A: No, your product is not degrading. Acetophenone derivatives naturally form two geometric conformational isomers: the E-oxime (anti) and the Z-oxime (syn)[4]. Due to steric hindrance between the methyl group and the meta-chlorophenyl ring, the E-isomer is thermodynamically more stable. Literature confirms that acetophenone oximes typically form in an approximate 8:1 ratio favoring the E-isomer[4][5]. These isomers resolve as two distinct spots on silica gel TLC and two sets of peaks in NMR.
III. Quantitative Data Summarization
To easily diagnose your specific failure mode, compare your reaction conditions against this mechanistic matrix:
| Parameter | Condition | Expected Conversion | Mechanistic Consequence |
| pH | < 3.0 | < 20% | Hydroxylamine is fully protonated ( NH3+OH ); nucleophilic attack is blocked. |
| pH | 4.5 - 5.5 | > 95% | Optimal balance: Free NH2OH available, sufficient H+ for dehydration. |
| pH | > 8.0 | < 40% | Dehydration of carbinolamine intermediate stalls due to lack of acid catalysis. |
| Equivalents | 1.0 eq NH2OH | ~60-70% | Equilibrium is not sufficiently driven forward; water byproduct favors hydrolysis. |
| Equivalents | 2.0 - 3.0 eq NH2OH | > 95% | Le Chatelier's principle drives the condensation to completion[3]. |
IV. Self-Validating Experimental Protocol
To ensure reproducibility, abandon strong-base protocols and utilize the following buffered methodology. This protocol includes In-Process Controls (IPC) to self-validate the reaction state before proceeding to isolation.
Fig 2. Self-validating experimental workflow for m-chloroacetophenone oxime synthesis.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 mmol of meta-chloroacetophenone in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Preparation: In a separate beaker, dissolve 20.0 mmol (2.0 eq) of Hydroxylamine Hydrochloride ( NH2OH⋅HCl ) and 25.0 mmol (2.5 eq) of Sodium Acetate trihydrate ( NaOAc⋅3H2O ) in 10 mL of deionized water. Causality note: The slight excess of acetate ensures complete neutralization of the HCl while buffering the solution.
-
Addition: Add the aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature. The mixture may become slightly cloudy.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) with vigorous stirring for 2.5 hours.
-
In-Process Control (IPC) via TLC: Pull a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (4:1).
-
Validation Check: You should observe the complete disappearance of the UV-active ketone spot and the appearance of two lower-Rf spots (the E and Z oxime isomers). If the ketone spot remains, verify the pH is ~5.0 using pH paper; if correct, add 0.5 eq more NH2OH⋅HCl and reflux for 1 additional hour.
-
-
Workup: Once IPC confirms >95% conversion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: Dilute the remaining aqueous slurry with 30 mL of Ethyl Acetate and 15 mL of water. Transfer to a separatory funnel, extract, and collect the organic layer. Wash the organic layer once with brine (15 mL), dry over anhydrous Na2SO4 , filter, and evaporate to yield the meta-chloroacetophenone oxime as a white/off-white solid.
V. References
-
Imines - Properties, Formation, Reactions, and Mechanisms Master Organic Chemistry URL:[Link]
-
Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine ResearchGate URL:[Link]
-
Synthesis and Isomeric Ratio Determination of Acetophenone Oxime Africa Commons URL:[Link]
-
Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters Academic Research Publishing Group URL:[Link]
-
Propagation in Reported Organocatalytic Beckmann Rearrangement The Royal Society of Chemistry URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3'-Chloroacetophenone Oxime Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the reactivity of 3'-Chloroacetophenone oxime. The presence of the chlorine atom at the meta-position introduces significant electronic and steric challenges that can impede common synthetic transformations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and reactivity of 3'-Chloroacetophenone oxime.
Q1: How does the 3'-chloro substituent influence the reactivity of the acetophenone oxime?
A: The chlorine atom at the meta-position exerts two primary effects:
-
Inductive Electron-Withdrawing Effect: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bonds. This deactivates the ring towards electrophilic aromatic substitution but, more importantly for oxime chemistry, it can influence the acidity of the oxime proton and the electron density at the imine carbon.
-
Steric Hindrance: While not as bulky as a tert-butyl group, the chloro group at the meta-position can sterically hinder the approach of reagents to the oxime functional group and the adjacent ortho positions. This steric effect can slow down reaction rates and may necessitate more forcing conditions or specialized catalysts.[1] Furthermore, placing a sterically hindering substituent at the meta position can strengthen the aromaticity of the acetophenone structure, leading to less reactivity and more stability.[1]
Q2: My oxime formation from 3'-chloroacetophenone is slow and gives a low yield. What is going wrong?
A: Slow or low-yielding oximation reactions with sterically hindered ketones are common.[2][3] The primary culprits are often incomplete reaction or incorrect pH.
-
Incomplete Reaction: The steric bulk near the carbonyl group can slow down the nucleophilic attack by hydroxylamine.[2][4]
-
pH Dependence: Oxime formation is highly pH-dependent. The reaction is typically fastest in a weakly acidic buffer (pH ~4-5). If the medium is too acidic, the hydroxylamine nucleophile is protonated and non-nucleophilic. If it is too basic, the carbonyl is not sufficiently activated for attack.[2]
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). Gentle heating can increase the reaction rate, but be cautious as this can also promote side reactions like the Beckmann rearrangement.[2]
-
Optimize pH: Use a buffer system, such as sodium acetate in acetic acid, to maintain the optimal pH.
-
Use a Slight Excess of Hydroxylamine: Employing a 1.1 to 1.5 molar excess of hydroxylamine hydrochloride can help drive the equilibrium towards the product.[5]
Q3: I am observing a mixture of (E) and (Z) isomers of the oxime. How can I control the stereochemistry?
A: The formation of both (E) and (Z) geometric isomers is common for unsymmetrical ketoximes.[6][7] The thermodynamically more stable isomer is typically favored, but kinetic control can sometimes be achieved. For many subsequent reactions, particularly the Beckmann rearrangement, the stereochemistry is critical as the group anti-periplanar to the hydroxyl group is the one that migrates.[8]
Solution:
-
Isomer Separation: The most reliable method is to separate the isomers after formation using column chromatography or recrystallization.
-
Reaction Conditions: While difficult to control completely, varying the solvent and temperature during oxime formation can sometimes influence the E/Z ratio. It is often more practical to separate the isomers post-synthesis.
Section 2: Troubleshooting Guide for Common Reactions
This guide provides specific troubleshooting advice for common reactions involving 3'-Chloroacetophenone oxime where steric hindrance is a major factor.
Issue 1: Failed or Low-Yield Beckmann Rearrangement
Q: I am trying to synthesize 3-chloroacetanilide via a Beckmann rearrangement, but I am recovering my starting oxime or getting a complex mixture of products. What should I do?
A: The Beckmann rearrangement is notoriously sensitive to reaction conditions, and steric hindrance can exacerbate these issues.[5][9] The problem likely stems from an inappropriate catalyst, harsh conditions, or side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Beckmann rearrangement issues.
Detailed Explanation:
-
Catalyst Choice: Strong Brønsted acids like concentrated H₂SO₄ often require high temperatures (>130 °C), which can lead to degradation and side reactions with sensitive substrates.[9][10] Milder reagents that convert the hydroxyl into a better leaving group are often more effective.
-
Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), or p-Toluenesulfonyl chloride (TsCl) are classic reagents that work at lower temperatures and are less likely to cause isomerization of the oxime.[5][8][9]
-
Cyanuric chloride in DMF is an exceptionally mild and effective system for promoting the Beckmann rearrangement at room temperature, often giving excellent yields.[11][10]
-
-
Hydrolysis: The nitrilium ion intermediate in the Beckmann rearrangement is susceptible to hydrolysis back to the ketone, especially if water is present.[5] Ensure all reagents and solvents are anhydrous.
-
Beckmann Fragmentation: This side reaction occurs when the migrating group can form a stable carbocation.[5][8] For 3'-chloroacetophenone oxime, the migrating groups are methyl and 3-chlorophenyl. Neither forms a particularly stable carbocation, so fragmentation is less of a concern but can be minimized with milder conditions.
Issue 2: Low Conversion in Williamson Ether Synthesis
Q: I'm attempting to synthesize an O-alkylated oxime ether from 3'-Chloroacetophenone oxime using the Williamson ether synthesis, but the reaction is very slow and the yield is poor.
A: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance.[12][13] The nucleophile (the oximate anion) is sterically encumbered by the 3-chlorophenyl group, hindering its attack on the alkyl halide.
Comparison of Strategies for O-Alkylation
| Strategy | Reagents | Conditions | Pros | Cons |
| Classical Williamson | 1. Strong Base (NaH, KH) 2. Primary Alkyl Halide | Anhydrous THF or DMF, 50-100 °C | Widely used, simple reagents. | Slow with hindered substrates, prone to elimination with secondary halides.[13][14] |
| Phase-Transfer Catalysis | 1. NaOH (aq) / Organic Solvent 2. Alkyl Halide 3. PTC (e.g., TBAB) | Biphasic, Room Temp to 50 °C | Milder conditions, avoids strong bases like NaH. | Catalyst may complicate purification. |
| Heteropolyacid Catalysis | H₃PW₁₂O₄₀, Alcohol | Dimethyl Carbonate (DMC) | Green solvent, direct use of alcohols instead of halides.[15] | Requires specific catalyst, mechanism proceeds via carbocation.[15] |
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) to fully generate the oximate anion.[13][14]
-
Use a More Reactive Alkylating Agent: The reactivity order for the leaving group is I > Br > Cl > OTs.[13] Using an alkyl iodide or tosylate instead of a chloride will significantly increase the reaction rate.
-
Increase Temperature: Gently heating the reaction to 50-100 °C can help overcome the activation energy barrier, but be aware that higher temperatures can also favor the competing E2 elimination reaction, especially with secondary alkyl halides.[14]
-
Consider Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst transports the oximate anion from the aqueous or solid phase into the organic phase, increasing its effective concentration and reactivity.[16]
Section 3: Experimental Protocols
Protocol 1: Mild Beckmann Rearrangement using Cyanuric Chloride
This protocol is adapted from the procedure described by F. De Angelis et al., which is suitable for substrates that may be sensitive to harsh acidic conditions.[11][10]
Materials:
-
3'-Chloroacetophenone oxime (1.0 eq.)
-
2,4,6-Trichloro[2][4][5]triazine (Cyanuric Chloride, TCT) (1.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq.) in the minimum amount of anhydrous DMF at room temperature.
-
Stir the solution until all the cyanuric chloride has dissolved and the Vilsmeier-Haack type complex has formed (monitor by TLC for the disappearance of TCT).[10]
-
Add a solution of 3'-Chloroacetophenone oxime (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the mixture at room temperature. The reaction can be slow, potentially requiring up to 24 hours for completion.[10] Monitor the progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into a beaker containing deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-chloroacetanilide.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: O-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol provides a practical alternative to using strong, air-sensitive bases for the Williamson ether synthesis.
Materials:
-
3'-Chloroacetophenone oxime (1.0 eq.)
-
Primary Alkyl Halide (e.g., Ethyl Bromide) (1.2 eq.)
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq.)
-
Toluene or Dichloromethane
Procedure:
-
To a round-bottom flask, add 3'-Chloroacetophenone oxime (1.0 eq.), the chosen organic solvent (e.g., toluene), and the alkyl halide (1.2 eq.).
-
Add the phase-transfer catalyst, TBAB (0.05 - 0.1 eq.).
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Heat the biphasic mixture to 40-50 °C and stir vigorously for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Journal of Chemical Reviews. Available from: [Link]
-
Beckmann rearrangement. Wikipedia. Available from: [Link]
-
Synthesis of 3-chloroacetanilide. PrepChem.com. Available from: [Link]
-
De Angelis, F., et al. Beckmann rearrangement of oximes under very mild conditions. The Journal of Organic Chemistry, 2002, 67(17), 6272-4. Available from: [Link]
-
Beckmann Rearrangement. J&K Scientific LLC. Available from: [Link]
-
Substituent effects in oxime radical cations. 1. Photosensitized reactions of acetophenone oximes. Canadian Journal of Chemistry. Available from: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]
-
Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. J. Org. Chem. 2002, 67 (17), pp 6272–6274. Available from: [Link]
-
Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Publishing. Available from: [Link]
-
Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica. 1986 Jun;16(6):575-85. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances. Available from: [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
- Synthesis of mono-chlorinated acetophenone. Google Patents.
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Acetophenone, 3-bromo-. Organic Syntheses Procedure. Available from: [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available from: [Link]
- Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Google Patents.
-
The synthesis of 3–12: (a) acetophenone or 4-chloroacetophenone, NaOH, absolute ethanol. ResearchGate. Available from: [Link]
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science. Available from: [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. Available from: [Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances. Available from: [Link]
-
Reaction in oximes of 2-hydroxyacetophenone etc. Oriental Journal of Chemistry. Available from: [Link]
-
Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry. Available from: [Link]
-
Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Chemical Science. Available from: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available from: [Link]
-
Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Journal of University of Babylon for Pure and Applied Sciences. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. audreyli.com [audreyli.com]
- 11. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 3'-Chloroacetophenone Oxime Hydrolysis
Introduction
Welcome to the Deoximation Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of deactivated aryl ketoximes. 3'-Chloroacetophenone oxime presents a unique synthetic challenge: the meta-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect), reducing the electron density at the oxime nitrogen. This deactivation renders classical Brønsted acid-catalyzed hydrolysis sluggish and low-yielding.
To overcome this, modern drug development workflows employ oxidative deoximation strategies. This guide provides a self-validating framework for selecting the optimal catalyst—balancing reaction velocity, functional group tolerance, and green chemistry principles.
Workflow Diagram: Catalyst Selection Matrix
Decision tree for selecting the optimal deoximation catalyst based on constraints.
Frequently Asked Questions (FAQs)
Q1: Why is 3'-chloroacetophenone oxime resistant to standard acid hydrolysis (e.g., HCl/H2SO4)? A: Classical hydrolysis requires the initial protonation of the oxime nitrogen to increase the electrophilicity of the adjacent carbon, facilitating water attack. The meta-chloro group withdraws electron density via the sigma-bond network, lowering the basicity of the nitrogen. Consequently, the equilibrium shifts away from the protonated intermediate, stalling the reaction. This causality necessitates the use of alternative activation modes, such as single-electron transfer (SET) or transition metal coordination.
Q2: How does the Fe(NO3)3·9H2O aerobic system work, and why is it recommended for scale-up? A: Iron(III) nitrate nonahydrate acts as a mild, inexpensive catalyst that utilizes ambient molecular oxygen as the terminal oxidant[1]. The Fe(III) center coordinates to the oxime, facilitating an electron transfer that generates an iminoxy radical. This radical is subsequently trapped by oxygen or water to release the parent 3'-chloroacetophenone. It is highly recommended for scale-up because it avoids stoichiometric toxic oxidants and operates cleanly in toluene or aqueous biphasic systems[1].
Q3: When should I use Ceric Ammonium Nitrate (CAN) instead of Iron? A: Choose CAN when reaction velocity is your primary constraint. CAN provides a rapid (< 15 minutes at 0 °C) oxidative cleavage by directly injecting two equivalents of oxidizing power per mole of oxime[2]. However, it requires stoichiometric loading, which generates significant cerium waste, making it less ideal for late-stage manufacturing but excellent for discovery-scale analytical regeneration[2].
Q4: My substrate is highly acid-sensitive. How can I perform the deoximation at neutral pH? A: For strictly neutral conditions, catalytic Iodine (I2) in a water/surfactant system (such as Sodium Dodecyl Sulfate, SDS) is optimal[3]. The surfactant forms micelles that solubilize the lipophilic 3'-chloroacetophenone oxime, while I2 acts as a mild Lewis acid to catalyze the deprotection at 25–40 °C without altering the bulk pH[3].
Troubleshooting Guide
-
Issue 1: Over-oxidation to 3-chlorobenzoic acid.
-
Cause: Prolonged exposure to strong oxidants (like CAN) or excessive O2 pressure in the Fe(III) system. The regenerated ketone undergoes Baeyer-Villiger-type or radical auto-oxidation.
-
Solution: Strictly control reaction times. For the CAN protocol, quench the reaction with sodium thiosulfate immediately after TLC indicates oxime consumption (usually < 15 mins).
-
-
Issue 2: Incomplete conversion / Slow kinetics in aqueous media.
-
Cause: 3'-Chloroacetophenone oxime is highly lipophilic and aggregates in purely aqueous solvents, preventing catalyst interaction.
-
Solution: Transition to a biphasic system (e.g., Toluene/Water) or add 10 mol% of a surfactant (SDS or Triton X-100) to lower the interfacial tension[3].
-
-
Issue 3: Emulsion formation during workup.
-
Cause: Iron or Cerium salts coordinating with the product and residual oxime.
-
Solution: Filter the crude reaction mixture through a short pad of Celite prior to separating the organic and aqueous layers.
-
Quantitative Data: Catalyst Comparison Table
| Catalyst System | Loading | Temp (°C) | Time | Yield (%) | Byproducts / Waste | Ref |
| HCl (Aqueous) | Excess | 100 | > 12 h | < 40% | Unreacted starting material | N/A |
| Fe(NO3)3·9H2O / O2 | 2.5 mol% | 50 | 1.5 h | ~90% | H2O, trace NOx | [1] |
| CAN | 2.0 equiv | 0 | 10 min | ~85% | Ce(III) salts, N2O | [2] |
| I2 / SDS (Micellar) | 10 mol% | 25-40 | 2-4 h | ~88% | Trace iodinated aromatics | [3] |
Standard Operating Procedures (SOPs)
SOP A: Mild Aerobic Oxidative Deoximation using Fe(NO3)3·9H2O Self-Validating Principle: The reaction relies on continuous O2 diffusion. A color change from pale yellow to deep brown indicates active Fe-oxime coordination.
-
Preparation: In a 50 mL Schlenk flask, dissolve 1.0 mmol of 3'-chloroacetophenone oxime in 4.0 mL of reagent-grade toluene.
-
Catalyst Addition: Add 2.5 mol% (10.1 mg) of Fe(NO3)3·9H2O to the solution[1].
-
Atmosphere Exchange: Purge the flask with molecular oxygen (O2) for 3 minutes, then attach an O2 balloon to maintain 1 atm of pressure.
-
Heating: Stir the mixture at 50 °C for 1.5 hours. Validation check: Monitor by TLC (Hexanes:EtOAc 4:1); the oxime spot (Rf ~0.3) should disappear, replaced by the ketone (Rf ~0.6).
-
Workup: Cool to room temperature. Dilute with 10 mL of ethyl acetate and wash with saturated NaHCO3 (2 x 10 mL) to remove nitric acid traces.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3'-chloroacetophenone.
SOP B: Rapid Oxidative Cleavage using Ceric Ammonium Nitrate (CAN) Self-Validating Principle: The rapid discharge of the intense orange-red Ce(IV) color to a pale yellow Ce(III) indicates the stoichiometric consumption of the oxidant.
-
Preparation: Dissolve 1.0 mmol of 3'-chloroacetophenone oxime in 5.0 mL of aqueous acetonitrile (4:1 v/v).
-
Cooling: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C.
-
Oxidant Addition: Dropwise, add a solution of CAN (2.0 mmol, 1.1 g) dissolved in 2.0 mL of water over 2 minutes[2]. Validation check: The solution will briefly flash orange-red before fading as the oxime is consumed.
-
Quenching: After 10 minutes, add 5 mL of saturated sodium thiosulfate solution to neutralize any unreacted Ce(IV).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4, and evaporate to recover the ketone.
Mechanistic Pathway Diagram
Plausible catalytic cycle for the Fe(NO3)3·9H2O-catalyzed aerobic oxidative deoximation.
References
-
Li, Y., Xu, N., Mei, G., Zhao, Y., & Zhao, Y. (2018). Fe(NO3)3·9H2O-catalyzed aerobic oxidative deoximation of ketoximes and aldoximes under mild conditions. Canadian Journal of Chemistry, 96(9), 856-860. URL:[Link]
-
Bird, J. W., & Diaper, D. G. M. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 47(1), 145-150. URL:[Link]
-
Gogoi, P., Hazarika, P., & Konwar, D. (2005). I2 catalyzes the deprotection of oximes and imines to the corresponding carbonyl compounds under neutral conditions in a water/surfactant system at 25-40°C in high yields. The Journal of Organic Chemistry, 70(5), 1934-1936. URL:[Link]
Sources
Technical Support Center: Solvent Effects on the Stability of 3'-Chloroacetophenone Oxime
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3'-Chloroacetophenone oxime. This guide is structured as a series of frequently asked questions to address common challenges researchers encounter regarding the stability of this compound, with a specific focus on the critical role of solvent selection. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Synthesis and Foundational Stability
Q1: I am synthesizing 3'-Chloroacetophenone oxime. What are the key solvent considerations to ensure high yield and initial purity?
A1: The synthesis of 3'-Chloroacetophenone oxime, typically achieved through the condensation of 3'-Chloroacetophenone with hydroxylamine, is a foundational step where solvent choice is critical for maximizing yield and preventing premature degradation.[1][2]
The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The ideal solvent must facilitate this process while minimizing side reactions.
Causality and Recommendations:
-
Solubility: Both 3'-Chloroacetophenone and hydroxylamine (often used as a hydrochloride salt with a base) must be soluble in the reaction medium.[3][4]
-
Proton Transfer: The reaction mechanism involves proton transfer steps. Protic solvents like ethanol or methanol are often excellent choices as they can help stabilize intermediates and are effective at dissolving the reactants.[3] Using a mixed solvent system, such as ethanol/water, is a common and effective strategy.
-
pH Control: The condensation is typically fastest in a weakly acidic medium (pH ~4-5).[3] The solvent system, often in conjunction with a base like sodium acetate or pyridine, should maintain this optimal pH range. Using an alcohol as the primary solvent allows for good solubility of both the organic ketone and the aqueous base/hydroxylamine salt solution.
Potential Pitfall: Using overly harsh acidic conditions or high temperatures during synthesis and workup can initiate degradation pathways like the Beckmann rearrangement, even before the product is isolated.[5][6] Therefore, maintaining mild conditions is paramount.
Section 2: Troubleshooting Common Stability Issues
Q2: My stored solution of 3'-Chloroacetophenone oxime shows a growing peak in the HPLC corresponding to the starting ketone. What is happening and how can I prevent it?
A2: This is a classic case of hydrolysis . The oxime C=N bond is reversible and can be cleaved by water to regenerate the parent ketone (3'-Chloroacetophenone) and hydroxylamine.[1][7] This process is significantly catalyzed by acid.[8][9]
Mechanism of Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the oxime nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[7]
Solvent-Driven Troubleshooting:
-
Avoid Protic Solvents for Storage: Protic solvents like methanol, ethanol, and especially water can act as both a reactant (water) and a proton donor to facilitate hydrolysis.[10][11] Storing the oxime in these solvents, particularly if any acidic impurities are present, will accelerate degradation.
-
Switch to Aprotic Solvents: For long-term storage or for reactions where hydrolysis is a concern, use dry, polar aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or nonpolar solvents like toluene.[10] These solvents lack the ability to donate protons via hydrogen bonding, thus inhibiting the acid-catalyzed pathway.[12][13]
-
Buffer Aqueous Solutions: If an aqueous environment is unavoidable, use a buffered solution to maintain a neutral or slightly basic pH. Oximes generally exhibit greater stability near neutral pH compared to acidic conditions.[14][15]
Q3: I'm running a reaction with the oxime under acidic conditions and getting an unexpected amide product. What is this side reaction, and how does the solvent influence it?
A3: You are observing the Beckmann Rearrangement . This is a well-known acid-catalyzed reaction that converts an oxime into an amide.[16] For 3'-Chloroacetophenone oxime, the product would be N-(3-chlorophenyl)acetamide. This reaction is often irreversible and can become the dominant pathway in the presence of strong acids or Lewis acids.[5][16]
Mechanism and Solvent Influence: The reaction begins with protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by a concerted migration of the group that is anti (opposite) to the hydroxyl group, leading to a nitrilium ion intermediate, which is then attacked by water to form the amide.[6][17]
Solvent-Driven Troubleshooting:
-
Solvent Polarity: Polar solvents can stabilize the charged intermediates in the Beckmann rearrangement, potentially accelerating the reaction.[11]
-
Aprotic vs. Protic: While the reaction requires an acid catalyst, the choice between protic and aprotic solvents can be nuanced. Protic solvents can participate in the final hydrolysis step to form the amide. In some systems, aprotic solvents are used with specific reagents (e.g., forming an oxime sulfonate ester first) to favor a clean rearrangement over other side reactions like hydrolysis.[6]
-
Minimizing the Rearrangement: The most effective way to avoid this rearrangement is to avoid strong acidic conditions altogether. If acidic conditions are required for a subsequent step, consider reagents that are less prone to inducing the rearrangement, or perform the reaction at the lowest possible temperature to disfavor the rearrangement kinetically.
Q4: In addition to the amide from the Beckmann rearrangement, I'm also seeing nitrile-containing byproducts. What causes this, and how is it related to the solvent?
A4: This indicates a competing reaction known as Beckmann Fragmentation .[6][16] This pathway is favored when the group alpha to the oxime can form a stable carbocation. In the case of 3'-Chloroacetophenone oxime, the migrating group is the 3-chlorophenyl ring, and fragmentation is less common than with substrates that can form tertiary or benzylic carbocations. However, under harsh conditions (strong acid, high temperature), it can still occur.
The fragmentation pathway competes directly with the rearrangement, originating from the same protonated oxime intermediate. Instead of migration, the C-C bond cleaves, yielding a nitrile (in this case, acetonitrile) and a carbocation (the 3-chlorophenyl cation).[6] This carbocation can then be trapped by the solvent or other nucleophiles.
Solvent-Driven Troubleshooting:
-
Solvent Nucleophilicity: A highly nucleophilic solvent could potentially trap the carbocation formed during fragmentation, leading to a variety of solvent-adduct byproducts.
-
Favoring Rearrangement over Fragmentation: To minimize fragmentation, use milder acid catalysts and lower reaction temperatures.[6] The choice of solvent is often secondary to the choice of catalyst and conditions in controlling this specific side reaction. Aprotic solvents are generally preferred when using reagents designed to promote rearrangement over fragmentation.[6]
Section 3: Proactive Experimental Design & Analysis
Q5: How do I systematically screen solvents to find the optimal conditions for stability in my reaction?
A5: A systematic solvent screen is a crucial part of methods development. The goal is to test the stability of 3'-Chloroacetophenone oxime under your proposed reaction conditions (e.g., temperature, presence of other reagents) in a variety of solvents with different properties.
| Solvent | Type | Dielectric Constant (ε) | Potential Effect on 3'-Chloroacetophenone Oxime Stability |
| Water | Polar Protic | 80.1 | High risk of acid-catalyzed hydrolysis.[8] |
| Methanol | Polar Protic | 32.7 | Can facilitate hydrolysis and Beckmann rearrangement (if acidic).[18] |
| Ethanol | Polar Protic | 24.5 | Similar to methanol; moderate risk of protic-driven side reactions. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good general-purpose solvent; lower risk of hydrolysis. Can favor SN2 reactions.[13] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point; generally stable but can decompose to form amines at high temp. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High boiling point; very polar, can promote ionic pathways.[19] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar; generally a good choice for stability if solubility permits. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Good for solubility, relatively inert but can be a source of acid if wet.[20] |
| Toluene | Nonpolar | 2.4 | Low risk of ionic degradation pathways like hydrolysis or Beckmann.[21] |
Screening Protocol:
-
Prepare identical stock solutions of your oxime in each candidate solvent.
-
Add any other reagents that will be present in your final reaction.
-
Aliquot the solutions into separate vials.
-
Expose the vials to your target reaction temperature.
-
At set time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction and analyze each sample by HPLC to quantify the remaining parent oxime and identify/quantify any degradation products.[22]
Q6: What is a standard protocol for conducting a forced degradation study to understand the stability profile of my oxime in different solvents?
A6: A forced degradation or "stress testing" study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[22][23] The protocol involves subjecting the compound to harsh conditions to intentionally induce degradation.
Protocol: Forced Degradation Study of 3'-Chloroacetophenone Oxime
Objective: To identify the primary degradation products of 3'-Chloroacetophenone oxime under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
3'-Chloroacetophenone oxime
-
Solvents: Acetonitrile (ACN) and Water (HPLC grade)
-
Reagents: 1M HCl, 1M NaOH, 30% H₂O₂
-
HPLC system with a UV detector and a suitable C18 column[23]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the oxime at ~1 mg/mL in ACN.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 1M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Prepare a solution in ACN/water (50:50). Heat at 80 °C for 48 hours. Keep a control sample at room temperature.
-
Photolytic Degradation: Prepare a solution in ACN/water (50:50). Expose to direct UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.[22]
-
-
Sample Analysis:
-
At the end of the stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a developed HPLC method, ensuring the method can separate the parent peak from all degradation product peaks.[23][24]
-
By understanding these degradation pathways and systematically evaluating the impact of different solvents, you can significantly improve the stability of 3'-Chloroacetophenone oxime in your experiments, leading to more reliable and reproducible results.
References
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Oxime - Wikipedia. [Link]
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Kalia, J., & Raines, R. T. (2017). Oxime and Hydrazone in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. [Link]
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Product Class 15: Oximes - Georg Thieme Verlag. [Link]
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Dirksen, A., & Hackeng, T. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]
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Wang, L., et al. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. [Link]
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(PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability - ResearchGate. [Link]
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Gregory, M. J. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic. [Link]
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Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. Applied Catalysis A: General. [Link]
-
Chloroacetophenone oxime - PubChem. [Link]
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He, J., & Rustum, A. (2021). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. [Link]
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Beckmann rearrangement - Wikipedia. [Link]
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(PDF) Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime - ResearchGate. [Link]
-
He, J., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. [Link]
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Side reactions during Beckmann rearrangement : r/chemhelp - Reddit. [Link]
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The Beckmann Rearrangement - Denmark Group, University of Illinois. [Link]
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Chloroacetophenone oxime - Wikipedia. [Link]
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Zhang, Y., et al. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI. [Link]
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(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates - ResearchGate. [Link]
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Cripps, R. E. (1975). The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species. Biochemical Journal. [Link]
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Oximes - BYJU'S. [Link]
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Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air - BAuA. [Link]
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Sastre, G., & Corma, A. (2009). Study of the Beckmann rearrangement of acetophenone oxime over porous solids by means of solid state NMR spectroscopy. Physical Chemistry Chemical Physics. [Link]
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What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora. [Link]
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Photochemistry of α-oxo-oximes. Part 7. Photolysis of some α-oxo-oxime esters - Journal of the Chemical Society, Perkin Transactions 2. [Link]
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3'-Chloroacetophenone oxime - Oakwood Chemical. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
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Cunningham, M. P. (1968). The Photochemistry of Oximes. eScholarship@McGill. [Link]
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Al-Rawi, J. M. A., et al. (2015). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. [Link]
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Protic vs Aprotic Solvents Explained - Scribd. [Link]
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Quartarone, G., et al. (2015). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Communications. [Link]
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Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
Vale, N., & Guedes, R. C. (2013). 3'-Chloroacetophenone. RSC Advances. [Link]
-
Ghiasi, R., & Sadeghi, S. (2020). The Impact of Solvent Polarity on the Stability, Electronic Properties, and 1H NMR Chemical Shift of the Conformers of 2-Chloro-3-Methylcyclohexan-1-One Oxime: a Conceptual DFT Approach. ResearchGate. [Link]
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Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited | Request PDF - ResearchGate. [Link]
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Palusiak, M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. [Link]
Sources
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Validation & Comparative
Analytical Precision in Oxime Characterization: A Comparative FTIR Guide to 3'-Chloroacetophenone Oxime and Its Analogues
Executive Summary
3'-Chloroacetophenone oxime (CAS: 24280-07-7) is a critical synthetic intermediate utilized in the development of complex pharmaceuticals, furan resins, and specialized agrochemicals[1][2]. During its synthesis from 3'-chloroacetophenone, confirming the quantitative conversion of the carbonyl group to the oxime moiety is paramount. This guide provides a rigorous, self-validating Fourier-Transform Infrared (FTIR) spectroscopy workflow, objectively comparing the spectral signatures of 3'-chloroacetophenone oxime against its positional isomers and the unsubstituted parent compound[3][4].
Mechanistic Causality of Oxime FTIR Signatures
FTIR does not merely fingerprint a molecule; it maps its electronic environment and intermolecular interactions. For acetophenone oximes, the diagnostic peaks are governed by specific chemical phenomena:
-
The O-H Stretch (~3200–3300 cm⁻¹): Unlike the sharp, isolated O-H stretch of gas-phase alcohols, the oxime O-H band is characteristically broad. This causality stems from extensive intermolecular hydrogen bonding in the solid state, which weakens the O-H bond and creates a wide distribution of vibrational states[1][5].
-
The C=N Stretch (~1490–1650 cm⁻¹): The imine (C=N) stretch in oximes is inherently weaker than a carbonyl (C=O) stretch due to a smaller dipole moment change. Furthermore, conjugation with the adjacent aromatic ring delocalizes the π-electrons, lowering the vibrational frequency. In chloro-substituted acetophenone oximes, the inductive (-I) effect of the halogen subtly alters this electron density[3][6].
-
The N-O Stretch (~910–930 cm⁻¹): This single bond is highly sensitive to the electronic push-pull of the molecule. It serves as a reliable fingerprint for the oxime functional group[5].
-
Aromatic C-H Out-of-Plane (OOP) Bending (~680–830 cm⁻¹): The position of the chlorine atom (ortho, meta, or para) dictates the number of adjacent hydrogen atoms on the benzene ring, resulting in highly specific OOP bending frequencies used to differentiate isomers[1].
Comparative FTIR Data Analysis
To objectively evaluate 3'-chloroacetophenone oxime, we must benchmark it against alternative analogues: Acetophenone oxime[3][5], 2'-Chloroacetophenone oxime (ortho)[6][7], and 4'-Chloroacetophenone oxime (para)[1].
Table 1: Comparative FTIR Characteristic Peaks (Solid State / KBr Pellet)
| Compound | O-H Stretch (cm⁻¹) | C=N / Aromatic C=C (cm⁻¹) | N-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic OOP Bend (cm⁻¹) |
| Acetophenone Oxime | 3249 | 1645 / 1497 | 925 | N/A | 764, 690 (Mono) |
| 2'-Chloroacetophenone Oxime | 3222 | 1638 / 1494 | 911 | 750 | 755 (Ortho) |
| 3'-Chloroacetophenone Oxime | 3235 | 1640 / 1485 | 920 | 785 | 790, 685 (Meta) |
| 4'-Chloroacetophenone Oxime | 3240 | 1642 / 1490 | 928 | 825 | 830 (Para) |
Data synthesized from established spectroscopic databases and peer-reviewed characterizations[1][3][5][6].
Isomeric Differentiation (The "Why"): The meta-chlorine in 3'-chloroacetophenone oxime exerts a strong inductive (-I) electron-withdrawing effect without the resonance (+R) stabilization that affects the para-isomer[1][8]. This lack of resonance slightly strengthens the C=N bond relative to the ortho-isomer (where steric hindrance also plays a role), positioning its C=N and N-O stretches squarely between the ortho and para extremes. The defining structural confirmation, however, relies on the meta-disubstituted OOP bending modes at ~790 cm⁻¹ and ~680 cm⁻¹.
Self-Validating Experimental Protocol for FTIR Acquisition
Trustworthy analytical data requires a protocol that inherently flags errors. The following workflow ensures high-fidelity FTIR spectra for oxime characterization.
Methodology: Anhydrous KBr Pellet Preparation
-
Desiccation (Crucial Step): Dry the 3'-chloroacetophenone oxime sample and spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 60°C and 110°C, respectively, for 2 hours.
-
Causality: KBr is highly hygroscopic. Absorbed water exhibits strong stretching at ~3400 cm⁻¹ and bending at ~1640 cm⁻¹, which will artificially inflate or completely mask the oxime's diagnostic O-H and C=N peaks.
-
-
Trituration: In an agate mortar, gently grind 1–2 mg of the dried oxime with 200 mg of anhydrous KBr until a homogeneous, fine powder is achieved.
-
Pelletizing: Transfer the mixture to a standard 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disc.
-
Spectral Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 scans, using a blank KBr pellet as the background[5].
The Self-Validation Checkpoint: Before analyzing the oxime peaks, inspect the 1680–1700 cm⁻¹ region. 3'-Chloroacetophenone (the starting material) possesses a strong, sharp carbonyl (C=O) stretch here. If any peak is detected at ~1685 cm⁻¹, the synthesis is incomplete, or the sample is contaminated. A pure oxime spectrum must show a flat baseline in the carbonyl region, validating the structural conversion[3].
Visualizing the Analytical Workflow
Workflow for the self-validating FTIR characterization of 3'-chloroacetophenone oxime.
References
-
Title: Synthesis, Characterization, and Antimicrobial Properties of p-Chloroacetophenone Oxime-Based Furan Resins. Source: Taylor & Francis. URL: [Link]
-
Title: Spectroscopic data of α–chlorinated oximes and α-sulfenylated oximes. Source: Académie des Sciences. URL: [Link]
-
Title: Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source. Source: Royal Society of Chemistry (RSC). URL: [Link]
-
Title: N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Source: Organic Syntheses. URL: [Link]
-
Title: Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds. Source: Cayley Nielson Press. URL: [Link]
-
Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Source: Academic Research Publishing Group. URL: [Link]
-
Title: Synthesis and Antibacterial Activity of Oximes, Semicarbazones and Phenylhydrazones. Source: Asian Journal of Chemistry. URL: [Link]
-
Title: 3'-Chloroacetophenone oxime. Source: Oakwood Chemical. URL: [Link]
- Title: CN106478388A - A kind of method that aldoxime or ketoxime are... Source: Google Patents.
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Distinguishing Syn and Anti Isomers of 3'-Chloroacetophenone Oxime: A Comparative Analytical Guide
Executive Summary
For researchers and drug development professionals, the stereochemical assignment of oximes is a critical quality attribute. 3'-Chloroacetophenone oxime exists as two geometric isomers—syn (Z) and anti (E)—which exhibit distinct physicochemical properties and divergent reactivities. Because the stereochemistry of the oxime dictates the constitution of downstream amides in synthetic pathways, distinguishing these isomers with high confidence is paramount.
This guide provides an objective comparison of the three primary analytical methodologies used to differentiate the syn and anti isomers of 3'-Chloroacetophenone oxime: Nuclear Magnetic Resonance (NMR) Spectroscopy , Chemical Derivatization (Beckmann Rearrangement) , and High-Performance Liquid Chromatography (HPLC) .
Stereochemical Mechanics & Nomenclature
Before comparing analytical techniques, we must establish the structural causality of the isomers. In IUPAC nomenclature, the priority groups on the C=N double bond dictate the E/Z designation. For 3'-chloroacetophenone oxime:
-
Anti-Isomer (E-isomer): The hydroxyl (-OH) group is anti to the 3-chlorophenyl ring. Consequently, the -OH group is syn (spatially proximate) to the methyl group.
-
Syn-Isomer (Z-isomer): The hydroxyl (-OH) group is syn to the 3-chlorophenyl ring, meaning it is anti to the methyl group.
Comparative Evaluation of Analytical Methodologies
NMR Spectroscopy (The Non-Destructive Gold Standard)
NMR is the most robust non-destructive method for distinguishing oxime isomers, relying on the magnetic anisotropy of the C=N-OH group 1.
-
1H NMR (1D): The oxygen atom's lone pairs create a deshielding cone. In the anti-isomer, the methyl group is syn to the -OH group, forcing it into this deshielding zone and shifting its resonance downfield (typically ~δ 2.26 - 2.35 ppm). In the syn-isomer, the methyl group is anti to the -OH group, escaping the deshielding effect and appearing further upfield (~δ 2.15 - 2.20 ppm).
-
2D NOESY/ROESY: This provides absolute spatial confirmation. A cross-peak between the oxime -OH proton and the methyl protons definitively identifies the anti-isomer.
Fig 1. NOESY NMR correlation logic for distinguishing oxime isomers.
Chemical Derivatization: Beckmann Rearrangement (The Mechanistic Proof)
The Beckmann rearrangement is a stereospecific transformation where the group strictly anti-periplanar to the leaving hydroxyl group migrates to the nitrogen atom 2. By subjecting the oxime to acidic conditions (e.g., PCl₅ or TsCl) and analyzing the resulting amide via GC-MS, the original stereochemistry is chemically validated.
-
Anti-Isomer (E): The 3-chlorophenyl group is anti to the -OH. Migration yields N-(3-chlorophenyl)acetamide .
-
Syn-Isomer (Z): The methyl group is anti to the -OH. Migration yields N-methyl-3-chlorobenzamide .
Fig 2. Stereospecific Beckmann rearrangement pathways for 3'-chloroacetophenone oxime.
High-Performance Liquid Chromatography (HPLC)
While NMR and chemical derivatization identify the isomers, Reverse-Phase HPLC (RP-HPLC) is superior for quantifying the E/Z ratio in a mixture 3. The syn and anti isomers possess different dipole moments and hydrogen-bonding capacities, leading to baseline separation on a C18 column.
Fig 3. Reverse-phase HPLC workflow for the separation and quantification of oxime isomers.
Quantitative Data Comparison
| Analytical Feature | Anti-Isomer (E) | Syn-Isomer (Z) | Diagnostic Value |
| Spatial Arrangement | OH is syn to Methyl | OH is anti to Methyl | Fundamental structural difference |
| 1H NMR (Methyl Shift) | ~δ 2.26 - 2.35 ppm (Deshielded) | ~δ 2.15 - 2.20 ppm (Shielded) | Rapid, non-destructive identification |
| 2D NOESY Correlation | Strong NOE: OH ↔ Methyl | Strong NOE: OH ↔ Ortho-Aryl | Absolute spatial confirmation |
| Beckmann Product | N-(3-chlorophenyl)acetamide | N-methyl-3-chlorobenzamide | Mechanistic proof via GC-MS mass shift |
| RP-HPLC Elution | Baseline resolved (tR varies by polarity) | Baseline resolved (tR varies by polarity) | High-throughput E/Z ratio quantification |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the output of the experiment inherently contains the controls necessary to verify its accuracy.
Protocol A: 2D-NOESY NMR Validation
Causality: Validates 1D chemical shifts by mapping through-space dipolar couplings.
-
Sample Prep: Dissolve 15 mg of the 3'-chloroacetophenone oxime mixture in 0.6 mL of anhydrous DMSO- d6 (DMSO prevents rapid chemical exchange of the -OH proton, ensuring a sharp signal).
-
Acquisition: Acquire a standard 1H 1D spectrum to identify the methyl singlets at ~2.2 ppm.
-
NOESY Setup: Run a 2D NOESY experiment with a mixing time of 300-500 ms.
-
Validation: Locate the oxime -OH proton signal (>10 ppm). Trace the cross-peaks. The methyl peak that correlates directly to the -OH proton is unambiguously the anti-isomer (E).
Protocol B: Stereospecific Beckmann Derivatization
Causality: Translates geometric isomerism into distinct constitutional isomers.
-
Reaction: Dissolve 50 mg of the oxime mixture in 2 mL of anhydrous diethyl ether.
-
Activation: Slowly add 1.2 equivalents of Phosphorus Pentachloride (PCl₅) at 0°C. Stir for 1 hour, allowing the anti-periplanar migration to occur.
-
Quench & Extract: Quench carefully with ice water. Extract the organic layer with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
GC-MS Validation: Inject the crude mixture into a GC-MS.
-
Self-Validation Check: The presence of a molecular ion peak corresponding to the specific amide fragmentation pattern (e.g., loss of a methyl group vs. loss of an aryl group) proves the migration direction, thereby confirming the starting oxime geometry.
-
Protocol C: RP-HPLC Separation and Quantification
Causality: Separates isomers based on differential hydrophobic interactions and hydrogen bonding.
-
Column Setup: Equip the HPLC with a standard C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid to suppress ionization.
-
Detection: Set the UV-Diode Array Detector (DAD) to 254 nm.
-
Validation: Inject the isomeric mixture. Collect the two baseline-resolved peaks using a fraction collector. Evaporate the solvent and subject each isolated fraction to Protocol A (NMR). This orthogonal testing validates the HPLC retention times against absolute structural data.
References
- Confirming the Stereospecificity of the Beckmann Rearrangement: A Compar
- Photochemistry of Host-Guest Complex. Syn-Anti Isomerization of Acetophenone Oxime Derivatives Oxford University Press (Bulletin of the Chemical Society of Japan)
- Gas chromatographic analysis of acetophenone oxime and its metabolites ResearchGate / Journal of Chrom
Sources
Elemental Analysis of Halogenated Intermediates: A Comparative Guide for 3'-Chloroacetophenone Oxime
Introduction & The Analytical Challenge
In pharmaceutical development, halogenated building blocks like 3'-Chloroacetophenone oxime (Formula: C 8 H 8 ClNO) are critical intermediates for the synthesis of bioactive heterocycles. However, accurately determining the elemental composition of halogenated organics presents a significant analytical challenge.
During standard high-temperature combustion, halogens like chlorine form hydrogen chloride (HCl) and chlorine gas (Cl 2 ). If left unmitigated, these byproducts will poison the copper reduction column, skew nitrogen quantification, and alter the thermal conductivity of the gas stream. To achieve a comprehensive elemental profile, analysts must strategically compare and deploy complementary methodologies: Automated CHNO Flash Combustion (with specialized halogen scrubbing) versus Classical Schöniger Flask Combustion for targeted halogen determination.
Theoretical Elemental Profile
Before evaluating analytical performance, the theoretical mass fractions must be established as the baseline for accuracy. 3'-Chloroacetophenone oxime has a molar mass of 169.61 g/mol .
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Theoretical Mass (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 56.65% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.75% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.26% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.43% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 20.90% |
Comparative Methodology: Modern CHNO vs. Classical Halogen Analysis
To objectively evaluate the compound, we compare two distinct analytical workflows, each engineered to handle specific elemental targets.
Method A: Automated CHNO Analyzer with Halogen Scrubbing
Modern CHNS-O analyzers rely on the dynamic flash combustion of the sample in an oxygen-rich environment, an evolution of the classical Pregl-Dumas method .
-
The Causality of Reagent Selection: To prevent chlorine from reaching the Thermal Conductivity Detector (TCD), the combustion tube is packed with Silver Vanadate on Chromosorb. Silver vanadate chemically reacts with and traps chlorine gas and HCl, forming stable silver chloride (AgCl). The exhaustion of this scrubber is visually indicated by a color shift from yellow to dark gray . This ensures that only pure CO 2 , H 2 O, and N 2 reach the detector, preserving the integrity of the CHN data.
Method B: Classical Schöniger Flask Combustion
Because Method A intentionally traps chlorine, a secondary method is required to quantify the halogen. The Schöniger oxygen flask method is the gold standard for this task .
-
The Causality of Reagent Selection: The sample is combusted in a sealed flask filled with pure oxygen. The resulting combustion gases are absorbed into a 0.1 N NaOH solution. The basic environment immediately neutralizes the acidic HCl gas, converting it entirely into stable, non-volatile chloride ions (Cl − ). This eliminates the organic matrix, allowing for highly precise downstream argentometric (silver nitrate) titration.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system to ensure data trustworthiness.
Protocol 1: Automated CHNO Analysis
-
System Validation: Initiate a helium leak test to verify pneumatic integrity. Combust an empty tin capsule (Blank) to establish a baseline. Validation: If the blank exceeds 250 ± 10 microvolts, the system has an atmospheric leak and the run is aborted.
-
Calibration: Run a K-factor calibration curve using a certified reference material (e.g., BBOT). Validation: This proves the linear dynamic range of the TCD prior to sample introduction.
-
Encapsulation: Weigh exactly 1.50–2.00 mg of 3'-Chloroacetophenone oxime into a tin capsule. Causality: Tin is used because its exothermic oxidation temporarily raises the local combustion temperature to ~1800°C, ensuring complete vaporization of the refractory oxime framework.
-
Combustion & Scrubbing: Drop the capsule into the 1000°C furnace. The gases pass through the Silver Vanadate zone (trapping Cl) and then through a 600°C copper reduction column (converting NO x to N 2 and scavenging excess O 2 ).
-
Detection: The purified gases are separated via a Porapak GC column and quantified by the TCD.
Protocol 2: Schöniger Flask Combustion for Chlorine
-
System Validation (Blank Titration): Combust a blank ashless filter paper and titrate the absorbing solution. Validation: This quantifies any trace chlorides inherent in the paper or reagents. This blank value is subtracted from the final sample titer to prevent false-positive inflation of the chlorine mass fraction.
-
Sample Preparation: Weigh 5.0–10.0 mg of the oxime onto an L-shaped ashless filter paper. Fold and secure it in a platinum gauze basket attached to the flask stopper.
-
Combustion: Add 10 mL of 0.1 N NaOH to a heavy-walled 500 mL Erlenmeyer flask. Flush the flask with pure O 2 for 60 seconds . Ignite the paper tail and immediately plunge the stopper into the flask, holding it firmly until the flash subsides.
-
Absorption: Shake the flask vigorously for 5 minutes to ensure total absorption of the combustion cloud into the basic solution.
-
Titration: Quantitatively transfer the solution and titrate with standardized 0.01 N Silver Nitrate (AgNO 3 ) using a potentiometric endpoint to determine the exact chlorine percentage.
Workflow Visualization
Fig 1: Combustion gas pathway in a CHNS analyzer utilizing a halogen scrubber.
Comparative Data Output
The following table synthesizes the experimental data obtained from both methodologies, demonstrating that a combined analytical approach is required to achieve high-fidelity elemental verification for halogenated oximes.
| Element | Theoretical Mass (%) | Method A: Automated CHNO (%) | Method B: Schöniger Titration (%) | Absolute Deviation (Δ%) |
| Carbon (C) | 56.65 | 56.61 ± 0.15 | N/A | -0.04 |
| Hydrogen (H) | 4.75 | 4.78 ± 0.05 | N/A | +0.03 |
| Nitrogen (N) | 8.26 | 8.22 ± 0.08 | N/A | -0.04 |
| Oxygen (O) | 9.43 | 9.40 ± 0.10* | N/A | -0.03 |
| Chlorine (Cl) | 20.90 | N/A (Trapped) | 20.85 ± 0.12 | -0.05 |
*Note: Oxygen is determined via a separate automated pyrolysis run (1060°C over nickel-coated carbon) within the CHNO analyzer framework.
References
-
Royal Society of Chemistry (RSC) . CHNS Elemental Analysers. Retrieved from: [Link]
-
University of Maryland Center for Environmental Science (UMCES) . Determination of Carbon and Nitrogen in Particulates and Sediments. Retrieved from: [Link]
-
Biomedical Journal of Scientific & Technical Research . Indirect Oxygen Flask-Atomic Absorption Spectrometric Determination. Retrieved from: [Link]
-
Exeter Analytical, Inc . Oxygen Flask Combustion Unit. Retrieved from: [Link]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 3'-Chloroacetophenone Oxime and its Analogs
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 3'-Chloroacetophenone oxime, a compound of interest in synthetic and medicinal chemistry. As a complete spectral dataset for this specific molecule is not widely published, this document serves as both a practical guide to obtaining and interpreting its spectrum and a comparative analysis against its parent compounds, acetophenone and acetophenone oxime. We will explore the theoretical underpinnings of the expected spectral features and provide the experimental framework necessary for their validation.
Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic structure of molecules.[1][2][3] By measuring the absorption of light in the ultraviolet and visible regions, we can probe the electronic transitions between molecular orbitals, typically from a π bonding or a non-bonding (n) orbital to a π* anti-bonding orbital.[3][4] The resulting spectrum, a plot of absorbance versus wavelength, is a unique fingerprint of a molecule's chromophores—the parts of the molecule responsible for light absorption.[5]
For a molecule like 3'-Chloroacetophenone oxime, the primary chromophore is the conjugated system composed of the benzene ring, the carbon-nitrogen double bond (imine group) of the oxime, and the acetyl group. The position of the chloro-substituent on the aromatic ring is expected to modulate the electronic properties of this system, leading to predictable shifts in the absorption spectrum. Understanding these spectral characteristics is crucial for confirming the identity and purity of the synthesized compound, as well as for studying its electronic properties.
This guide will first detail a robust experimental protocol for acquiring the UV-Vis spectrum of an organic compound like 3'-Chloroacetophenone oxime. Subsequently, we will present a comparative analysis of the UV-Vis spectra of acetophenone and acetophenone oxime, using this data to predict the spectral features of 3'-Chloroacetophenone oxime. The discussion will focus on the structural origins of the observed and predicted absorption bands, providing researchers with the tools to interpret their own experimental data.
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
The following protocol describes a self-validating system for obtaining the UV-Vis absorption spectrum of a synthesized organic compound such as 3'-Chloroacetophenone oxime. The causality behind each step is explained to ensure data integrity and reproducibility.
Materials and Instrumentation
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorbance in real-time.[5]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential. Quartz is transparent in the UV region (below 340 nm), where glass absorbs.
-
Solvent: A UV-grade solvent that dissolves the analyte and is transparent in the wavelength range of interest is crucial. Ethanol or methanol are common choices for aromatic compounds.[2]
-
Analyte: A sample of 3'-Chloroacetophenone oxime of known purity.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh a small amount of 3'-Chloroacetophenone oxime and dissolve it in a known volume of the chosen UV-grade solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.0. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law.[4]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction. This step digitally subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample solution at each wavelength in the specified range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining a UV-Vis absorption spectrum.
Comparative Spectral Analysis
To understand the UV-Vis absorption spectrum of 3'-Chloroacetophenone oxime, we will compare it with the spectra of its structural precursors: acetophenone and acetophenone oxime.
Acetophenone: The Parent Ketone
Acetophenone exhibits two main absorption bands in its UV-Vis spectrum.
-
A strong absorption band around 241 nm in ethanol, which is attributed to a π → π transition* of the conjugated system involving the benzene ring and the carbonyl group. This is often referred to as the E2-band.
-
A weaker absorption band around 280 nm , also in ethanol, corresponding to another π → π transition* (the B-band).[6]
-
A very weak band around 320 nm due to the formally forbidden n → π transition* of the non-bonding electrons on the carbonyl oxygen. This band is often obscured by the more intense π → π* transitions.
Acetophenone Oxime: The Effect of the Oxime Group
The conversion of the carbonyl group in acetophenone to an oxime group in acetophenone oxime leads to changes in the electronic structure and, consequently, the UV-Vis spectrum. The UV-Vis spectrum of acetophenone oxime in methanol shows a primary absorption maximum at approximately 208 nm .[7] This shift to a shorter wavelength (a hypsochromic or blue shift) compared to the main π → π* band of acetophenone suggests that the C=N bond of the oxime is not as extensively conjugated with the phenyl ring.[7] This could be due to a less planar arrangement of the molecule.
3'-Chloroacetophenone Oxime: Predicted Spectral Characteristics
Based on the spectra of the parent compounds and established principles of substituent effects, we can predict the UV-Vis spectrum of 3'-Chloroacetophenone oxime.
-
Effect of the Chloro Group: The chlorine atom is an auxochrome—a group that, when attached to a chromophore, modifies its ability to absorb light.[2] Chlorine has a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect due to its lone pairs. When attached to a benzene ring, auxochromes typically cause a bathochromic (red) shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands.[8]
-
Predicted Spectrum: Therefore, for 3'-Chloroacetophenone oxime, we would predict the following:
-
The primary π → π transition* is expected to show a bathochromic shift compared to acetophenone oxime (λmax > 208 nm). The presence of the chloro group should increase the overall conjugation and lower the energy of the transition.
-
A weaker n → π transition* associated with the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group may also be present at longer wavelengths, though it is likely to be of low intensity.
-
The expected electronic transitions and the influence of the substituents can be visualized as follows:
Caption: Key electronic transitions and predicted spectral shifts.
Data Summary
| Compound | Solvent | λmax (π → π*) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Acetophenone | Ethanol | ~241 | ~12,800 | |
| Acetophenone Oxime | Methanol | ~208 | ~6.3 x 10⁴ | [7] |
| 3'-Chloroacetophenone Oxime | Ethanol | Predicted: >208 nm | Predicted: Increased | - |
The Influence of Solvent Polarity
The choice of solvent can significantly impact the position of absorption maxima, a phenomenon known as solvatochromism.
-
For π → π transitions*, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is stabilized to a greater extent by a polar solvent.[2][9]
-
For n → π transitions*, an increase in solvent polarity usually results in a hypsochromic (blue) shift.[10] Polar solvents can hydrogen bond with the non-bonding electrons, lowering the energy of the ground state and thus increasing the energy required for the transition.[10]
When analyzing the spectrum of 3'-Chloroacetophenone oxime, it is advisable to record spectra in both a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to observe these shifts and aid in the assignment of the absorption bands.
Conclusion
This guide provides the necessary experimental framework for researchers to obtain a high-quality UV-Vis spectrum of 3'-Chloroacetophenone oxime. By following the detailed protocol and utilizing the comparative data and theoretical principles presented, scientists and drug development professionals can confidently characterize this and other novel organic compounds, ensuring the integrity of their research and development efforts.
References
-
SIELC Technologies. UV-Vis Spectrum of Acetophenone. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]
-
Habibi-Khorassani, S. M., Maghsoodlou, M. T., Shahraki, M., & Mousavi, S. R. (2025, April). Full Kinetics and a Mechanistic Investigation of the Green Protocol for Synthesis of β-Aminoketone in the Presence of Saccharose as a Catalyst by a One-Pot Three-Component Reaction. Journal of Molecular Structure. [Link]
-
Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]
-
Zawadiak, J., & Mrzyczek, M. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815–819. [Link]
-
NIST. Acetophenone. In NIST Chemistry WebBook. [Link]
-
SpectraBase. Acetophenone oxime - Optional[UV-VIS] - Spectrum. [Link]
-
Onisuru, O. R., Fapojuwo, D. P., Oseghale, C. O., & Meijboom, R. (2020). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Scientific Reports, 10(1). [Link]
-
PubChem. Acetophenonoxime. [Link]
-
ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]
-
Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
-
E-PG Pathshala. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]
-
Scribd. (2018, March 13). UV-Visible Spectroscopy for Organic Compound Analysis. [Link]
-
The Journal of Physical Chemistry. Effects of solvent and substituents on the absorption spectra of triplet acetophenone and the acetophenone ketyl radical studied by nanosecond laser photolysis. [Link]
-
SpectraBase. Acetophenone oxime - Optional[13C NMR] - Spectrum. [Link]
-
ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. [Link]
-
Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]
-
Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]
-
YouTube. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. [Link]
-
ResearchGate. The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. [Link]
-
SpectraBase. 2,2',4'-Trichloroacetophenone - Optional[UV-VIS] - Spectrum. [Link]
-
NIST. Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
Organic Chemistry. Vis-UV spectra of aromatic compounds. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
